molecular formula C12H14N+ B372601 1-Ethyl-2-methylquinolinium

1-Ethyl-2-methylquinolinium

Cat. No.: B372601
M. Wt: 172.25g/mol
InChI Key: SLBWCOTYERYRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-methylquinolinium is a useful research compound. Its molecular formula is C12H14N+ and its molecular weight is 172.25g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBWCOTYERYRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862282
Record name 1-Ethyl-2-methylquinolinium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42922-08-7
Record name 1-Ethyl-2-methylquinolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2-methylquinolinium Iodide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2-methylquinolinium iodide, a quaternary ammonium salt with significant applications in the field of organic chemistry and materials science. This document elucidates its chemical structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and characterization. Furthermore, it explores the reactivity of this compound, particularly the activated methyl group, which is fundamental to its primary role as a precursor in the synthesis of cyanine dyes. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of functional dyes, fluorescent probes, and other specialized organic molecules.

Introduction: The Significance of Quinolinium Salts

Quinolinium salts represent a class of heterocyclic compounds characterized by a positively charged nitrogen atom within a quinoline ring system. This positive charge imparts unique electronic properties, rendering them valuable intermediates in a variety of chemical transformations. Their utility spans from serving as precursors in the synthesis of polymethine dyes to acting as components in ionic liquids and fluorescent probes. The substituents on the quinoline ring and the counter-ion play a crucial role in modulating their physical and chemical properties, including solubility, reactivity, and spectral characteristics.

This compound iodide, also known as quinaldine ethiodide, is a prominent member of this class. Its structure, featuring an ethyl group on the nitrogen and a methyl group at the 2-position, makes it an essential building block, particularly in the synthesis of cyanine dyes, which have widespread applications in photography, biology, and laser technology.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound iodide consists of a planar quinolinium cation and an iodide anion.[1] The positive charge is localized on the nitrogen atom of the quinoline ring.

Chemical Structure:

  • IUPAC Name: 1-ethyl-2-methylquinolin-1-ium iodide[2]

  • CAS Number: 606-55-3[3][4]

  • Molecular Formula: C₁₂H₁₄IN[3][4]

  • SMILES: CC[N+]1=C(C=CC2=CC=CC=C21)C.[I-][2]

  • InChI Key: OEVSHJVOKFWBJY-UHFFFAOYSA-M[2]

The key physicochemical properties of this compound iodide are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 299.15 g/mol [2]
Appearance Yellow to brown crystalline powder[5]
Melting Point 244 °CMerck Millipore
Solubility Soluble in water (250 g/L) and polar solvents.[3]
Purity Typically ≥97%[5]

Synthesis of this compound Iodide: A Step-by-Step Protocol

The synthesis of this compound iodide is a classic example of a quaternization reaction, specifically the Menshutkin reaction, involving the alkylation of a tertiary amine (2-methylquinoline) with an alkyl halide (ethyl iodide).

Causality Behind Experimental Choices

The choice of reactants and conditions is critical for a successful synthesis. 2-Methylquinoline (quinaldine) acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of ethyl iodide. Ethyl iodide is a good alkylating agent due to the relatively weak carbon-iodine bond, making the iodide ion a good leaving group. The reaction is typically carried out in a suitable solvent that can facilitate the interaction of the reactants but may also be performed neat. The temperature is often elevated to increase the reaction rate.

Self-Validating Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints for assessing the progress and success of the reaction.

Materials and Reagents:

  • 2-Methylquinoline (quinaldine)

  • Ethyl iodide

  • Ethanol (optional, as solvent)

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-methylquinoline and a slight excess of ethyl iodide. While the reaction can be run neat, using a solvent like ethanol can help to control the reaction rate and facilitate mixing.

  • Reaction Conditions: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the precipitation of the solid product, this compound iodide, which is generally insoluble in less polar solvents. The reaction is typically allowed to proceed for several hours to ensure complete conversion.

  • Isolation of the Product: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to maximize the precipitation of the product. The solid product is collected by vacuum filtration using a Büchner funnel.

  • Purification: The collected solid is washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

  • Drying and Storage: The purified product is dried under vacuum to remove any residual solvent. It should be stored in a cool, dark, and dry place as it can be light-sensitive.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 2-Methylquinoline + Ethyl Iodide Reaction Heating under Reflux (Quaternization) Reactants->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Diethyl Ether Filtration->Washing Purification Recrystallization (e.g., from Ethanol) Washing->Purification Drying Drying under Vacuum Purification->Drying Product 1-Ethyl-2-methyl- quinolinium Iodide Drying->Product

Caption: Synthesis workflow for this compound iodide.

Characterization and Quality Control

Verifying the identity and purity of the synthesized this compound iodide is paramount. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals include a triplet and a quartet for the N-ethyl group, a singlet for the 2-methyl group, and a series of aromatic protons in the downfield region, characteristic of the quinolinium ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the cation, providing further structural confirmation. The carbon attached to the iodine in ethyl iodide will have a characteristic chemical shift.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl and aromatic groups, as well as the C=C and C=N stretching vibrations of the quinoline ring.

  • UV-Visible Spectroscopy: Quinolinium salts exhibit characteristic absorption bands in the UV-visible region, which can be used for qualitative identification and quantitative analysis.

Physical and Chemical Analysis
  • Melting Point Determination: A sharp melting point close to the literature value (244 °C) is a good indicator of purity.

  • Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₂H₁₄IN.

Chemical Reactivity and Applications

The primary utility of this compound iodide lies in the reactivity of its 2-methyl group. The electron-withdrawing nature of the positively charged quinolinium ring makes the protons of the 2-methyl group acidic.[7] This allows for deprotonation by a base to form a reactive methylene base intermediate.

Precursor in Cyanine Dye Synthesis

This reactive methylene base is a key intermediate in the synthesis of cyanine dyes.[3][4][8] It can undergo condensation reactions with various electrophiles, such as other heterocyclic quaternary salts containing a reactive group or with orthoformates, to form the polymethine chain that constitutes the chromophore of cyanine dyes.[9] The length and nature of this polymethine chain determine the absorption and fluorescence properties of the resulting dye.

CyanineSynthesis Quinolium 1-Ethyl-2-methyl- quinolinium Iodide MethyleneBase Reactive Methylene Base (Intermediate) Quinolium:e->MethyleneBase:w - H⁺ Base Base (e.g., Pyridine, Triethylamine) Condensation Condensation Reaction MethyleneBase->Condensation Electrophile Electrophile (e.g., Orthoformate, another heterocyclic salt) Electrophile->Condensation CyanineDye Cyanine Dye Condensation->CyanineDye

Caption: General scheme for cyanine dye synthesis.

Other Potential Applications

Beyond its role in dye synthesis, the unique electronic and structural features of this compound iodide suggest its potential use in other areas:

  • Organic Synthesis: The reactive methyl group can participate in various C-C bond-forming reactions.

  • Fluorescent Probes: The quinolinium core can serve as a fluorophore, and modifications to the structure could lead to the development of sensors for various analytes.

  • Ionic Liquids: As a quaternary ammonium salt, it possesses properties that could be exploited in the design of novel ionic liquids.

Safety and Handling

This compound iodide should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound iodide is a versatile and valuable compound for researchers and scientists in organic and materials chemistry. Its straightforward synthesis, coupled with the unique reactivity of its 2-methyl group, makes it an indispensable precursor for the synthesis of a wide range of functional cyanine dyes. A thorough understanding of its chemical structure, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

  • PubChem. This compound iodide. National Center for Biotechnology Information. Available from: [Link]

  • Thermo Fisher Scientific. This compound iodide, 97%. Available from: [Link]

  • Sakanoue, S., Kai, Y., Yasuoka, N., Kasai, N., & Kakudo, M. (1970). The Crystal and Molecular Structure of this compound Iodide, [(C12H14N)+·I−]. Bulletin of the Chemical Society of Japan, 43(5), 1306-1312. Available from: [Link]

  • Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: a review. Chemical reviews, 100(6), 1973-2012. Available from: [Link]

  • Fujita, R., Hoshino, M., Tojyo, Y., Kimura, A., & Hongo, H. (2006). Reaction of pyridinium and quinolinium salts having the leaving group at the 2- or 4-position with active methylene compounds. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 126(2), 99-108. Available from: [Link]

  • Kalek, M., & Pareek, A. (2022). Regioselective Dearomatization of N-Alkylquinolinium and Pyridinium Salts under Morita–Baylis–Hillman Conditions. Advanced Synthesis & Catalysis, 364(10), 1735-1740. Available from: [Link]

  • Waggoner, A. S. (2013). Covalent labeling of proteins and nucleic acids with fluorophores. In Fluorescence Spectroscopy (pp. 3-17). Springer, Berlin, Heidelberg.
  • Matrix Fine Chemicals. 1-ETHYL-2-METHYLQUINOLIN-1-IUM IODIDE. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of iodoethane C2H5I CH3CH2I. Available from: [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Ethyl-2-methylquinolinium Iodide: Synthesis, Characterization, and Application as a Cyanine Dye Precursor

This guide provides a comprehensive technical overview of this compound iodide, a key chemical intermediate. We will delve into its fundamental properties, a robust synthesis protocol, analytical characterization methods, and its pivotal role as a precursor in the synthesis of cyanine dyes, which have significant applications in biomedical research and diagnostics.

Core Compound Identification and Properties

This compound iodide, also widely known by its synonym Quinaldine Ethiodide, is a quaternary ammonium salt. The positive charge is localized on the nitrogen atom within the quinoline ring system, and it is ionically bonded to an iodide counter-ion.

Physicochemical and Structural Data

The essential identification and property data for this compound are summarized below. This information is critical for experimental design, safety assessment, and analytical characterization.

PropertyDataReference(s)
Chemical Name 1-Ethyl-2-methylquinolin-1-ium iodide[1][2]
Synonyms Quinaldine Ethiodide, N-Ethylquinaldinium iodide[1]
CAS Number 606-55-3[1][3][4]
Molecular Formula C₁₂H₁₄IN[2][3]
Molecular Weight 299.15 g/mol [1][3][4]
Parent Cation (PubChem) CID 69077 (this compound)[1]
Appearance Yellow to brown crystalline powder[1][2]
Melting Point 273 °C (decomposition)
Solubility Soluble in water[5]

Synthesis of this compound Iodide

The synthesis of this quaternary salt is a classic example of the Menshutkin reaction, a nucleophilic substitution (Sₙ2) reaction where the lone pair of electrons on the nitrogen atom of the heterocyclic amine attacks the electrophilic carbon of an alkyl halide.

Scientific Rationale

The choice of reactants is based on fundamental organic chemistry principles. 2-Methylquinoline (quinaldine) serves as the nitrogen nucleophile. The nitrogen atom's lone pair is available to form a new bond. Ethyl iodide is an excellent electrophile for this purpose; iodine is a large, polarizable atom and an excellent leaving group, which facilitates the Sₙ2 reaction. The reaction is typically performed in a polar aprotic solvent to solvate the forming ions or, in some cases, neat by simply heating the reactants.

Synthesis Workflow Diagram

The following diagram illustrates the Sₙ2 mechanism for the formation of this compound iodide.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Quinaldine 2-Methylquinoline (Quinaldine) Reaction Sₙ2 Reaction (Quaternization) Quinaldine->Reaction Nucleophile EtI Ethyl Iodide EtI->Reaction Electrophile (I⁻ is leaving group) Product This compound Iodide Reaction->Product Forms Quaternary Salt

Caption: Sₙ2 synthesis of this compound iodide.

Representative Experimental Protocol

This protocol is a representative method based on established chemical principles for this type of quaternization reaction.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 14.3 g (0.1 mol) of 2-methylquinoline (quinaldine) with 50 mL of acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add 17.2 g (0.11 mol, 1.1 equivalents) of ethyl iodide.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (quinaldine) is consumed.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, is often insoluble in the reaction solvent and will precipitate. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting yellow crystalline powder under vacuum to yield this compound iodide.

Analytical Characterization

Validation of the synthesized product's identity and purity is crucial. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the C2-methyl group, and a quartet and triplet for the N-ethyl group. The electron-withdrawing effect of the positively charged nitrogen will cause a significant downfield shift (higher ppm) for adjacent protons compared to the starting quinaldine.[6]

    • ¹³C NMR: The spectrum will show distinct signals for all 12 carbon atoms in the molecule.

    • Note: Detailed spectral data with assigned chemical shifts for this compound iodide can be found in spectral databases such as SpectraBase, accessible via PubChem (CID 69076).[1]

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of characteristic functional groups, including C-H stretches from the aromatic and alkyl groups, and C=C and C=N stretching vibrations from the quinoline core.[1]

  • Mass Spectrometry (MS): Analysis by electrospray ionization (ESI-MS) will show a prominent peak for the cation [C₁₂H₁₄N]⁺ at m/z ≈ 172.2.

Application in Drug Development: Precursor to Cyanine Dyes

The primary and most significant application of this compound iodide is as a starting material for the synthesis of cyanine dyes.[3][4][5] These dyes are of immense interest to drug development professionals due to their unique photophysical properties.

Relevance of Cyanine Dyes

Cyanine dyes are characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge. Dyes derived from quinolinium salts, such as Pinacyanol and Pseudoisocyanine, have applications in:

  • Fluorescent Probes: Their intense fluorescence makes them ideal for labeling and visualizing biomolecules like nucleic acids and proteins.[7]

  • Bio-imaging: Dyes that absorb and emit in the near-infrared (NIR) window allow for deep-tissue imaging in living organisms, a critical tool for preclinical studies.

  • Photodynamic Therapy (PDT): Some cyanine derivatives can act as photosensitizers, generating reactive oxygen species upon light activation to selectively destroy cancer cells.

Synthesis of a Cyanine Dye: Pinacyanol

Pinacyanol (1,1'-diethyl-2,2'-carbocyanine iodide) is a classic trimethine cyanine dye synthesized from quinaldine ethiodide. The reaction involves the base-catalyzed condensation of two quinolinium molecules with a one-carbon bridging agent, typically formaldehyde or an orthoformate.[8]

dye_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product QuinaldineEthiodide This compound Iodide (2 equiv.) Condensation Condensation Reaction QuinaldineEthiodide->Condensation Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Condensation C₁ Bridge Base Base (e.g., Piperidine) Base->Condensation Catalyst Pinacyanol Pinacyanol Iodide (Trimethine Cyanine Dye) Condensation->Pinacyanol

Caption: Synthesis of Pinacyanol from this compound iodide.

Historical Synthesis Protocol for Pinacyanol

The following protocol is based on the detailed procedure described by Wise, Adams, et al., which was developed to produce a fairly pure dye.[3][9]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 10g of this compound iodide in 150 mL of boiling 95% ethanol.

  • Base and Linker Addition: Separately, prepare a solution containing 10g of 1-ethylquinolinium iodide, 7.5 mL of 40% formaldehyde solution, and 10 mL of piperidine.

  • Reaction: Add the second solution to the boiling solution of quinaldine ethiodide in small portions over the course of 1 minute, shaking the flask continuously.

  • Crystallization: The dye begins to crystallize almost immediately. After the addition is complete, allow the mixture to stand for 10 minutes to cool slightly.

  • Isolation and Purification: Filter the hot solution to collect the crude pinacyanol crystals. Recrystallize the product from methanol to obtain the pure dye.

Safety and Handling

This compound iodide must be handled with appropriate care in a laboratory setting.

  • Hazards: The compound is known to cause skin irritation and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light, as many quaternary ammonium salts and dyes are light-sensitive.

References

  • PubChem. (n.d.). This compound iodide. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Ilina, K., & Henary, M. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Chemistry – A European Journal, 27(15), 4230-4248. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Quinaldine red. Retrieved February 16, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-ETHYL-2-METHYLQUINOLIN-1-IUM IODIDE. Retrieved February 16, 2026, from [Link]

  • Cheméo. (n.d.). 1-Ethyl-2-[(1-ethyl-4(1h)-quinolylidene)methyl]-quinolinium iodide. Retrieved February 16, 2026, from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shift Table. California State Polytechnic University, Pomona. Retrieved February 16, 2026, from [Link]

  • Serebryany, E. M., & Tikhomirov, V. A. (2025). Dynamics of Formation of 1,1'-Diethyl-2,2'-Cyanine Iodide J-Aggregates in Solution. Journal of Physical Chemistry B.
  • Kulinich, A. V., & Ishchenko, A. A. (2022). The First Century of Successful Applications of Pinacyanol: Some Noteworthy Results. Colorants, 1(2), 165-192. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-Diethyl-2,2'-cyanine iodide. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 1H NMR Chemical Shifts. Retrieved February 16, 2026, from [Link]

  • Gustavus Adolphus College. (2007). Analysis of the applicability of the particle-in-a-box model to conjugated systems of cyanine dyes. Retrieved from [Link]

  • Wise, L. E., Adams, E. Q., & Lund, C. H. (1919). Synthesis of Photosensitizing Dyes: Pinaverdol and Pinacyanol. Journal of Industrial & Engineering Chemistry, 11(5), 460-463.
  • Thermo Fisher Scientific. (n.d.). This compound iodide, 97%. Retrieved February 16, 2026, from [Link]

Sources

Solubility of 1-Ethyl-2-methylquinolinium salts in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Ethyl-2-methylquinolinium Salts in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the principles governing the solubility of this compound salts in organic solvents. As a class of quaternary ammonium salts, their behavior in solution is critical for applications ranging from organic synthesis and electrochemistry to drug development.[1][2][3] This document synthesizes theoretical principles with practical, field-proven insights, detailing the complex interplay between the salt's ionic constituents—the fixed this compound cation and the variable anion—and the physicochemical properties of the solvent. We present available quantitative solubility data, a robust experimental protocol for determining solubility, and a discussion of the implications for researchers and formulation scientists.

Introduction: The Significance of Quinolinium Salts

This compound iodide, also known as Quinaldine Ethiodide, and its analogs are members of the quinolinium salt family.[1][4] These compounds are characterized by a positively charged quinolinium core, where the nitrogen atom is quaternized with an ethyl group. Their ionic nature makes them a subset of what are broadly termed "ionic liquids" or are used as precursors to more complex molecules.[1][2] They serve as precursors in the synthesis of carbocyanine dyes and have been investigated for their potential to inhibit cancer cell growth.[3][5][6]

Understanding and controlling the solubility of these salts in non-aqueous, organic solvents is paramount for their practical application. For drug development professionals, solubility dictates the feasibility of a compound's formulation for delivery and its behavior in biological systems.[7][8] For synthetic chemists, solvent selection is crucial for controlling reaction kinetics, yield, and purification processes. This guide provides the foundational knowledge required to navigate these challenges.

Theoretical Framework: The Energetics of Dissolution

The solubility of any ionic salt is governed by a thermodynamic balance between two primary opposing forces:

  • Lattice Energy: This is the energy required to break apart the ionic lattice and separate the constituent ions (the this compound cation and its counter-anion). Stronger electrostatic attractions between ions lead to higher lattice energy and, consequently, lower solubility.

  • Solvation Energy: This is the energy released when the separated ions are stabilized by interactions with solvent molecules. Effective solvation, where the solvent molecules form a stable "shell" around each ion, favors dissolution.

For a salt to dissolve, the solvation energy must be sufficient to overcome the lattice energy. In the context of ionic liquids and related salts, where melting points can be low, the concept of hydrophobicity and the specific interactions between ions and solvent molecules become particularly dominant.[9]

Core Factors Influencing Solubility

The solubility of a this compound salt is not an intrinsic property of the cation alone but a result of a complex interplay between the cation, its counter-anion, and the surrounding solvent. The general principle of "like dissolves like" is a useful starting point: ionic or highly polar salts tend to dissolve in polar solvents.[1]

The diagram below illustrates the key relationships that dictate the solubility of these salts.

G Cation Cation (this compound) Anion Anion (e.g., I⁻, Br⁻, BF₄⁻, NTf₂⁻) Solubility Overall Solubility Cation->Solubility Fixed Contributor (Aromaticity, Size) Anion->Solubility Primary Variable (Size, H-Bonding, Hydrophobicity) Polarity Polarity / Dielectric Constant HBonding Hydrogen Bonding Capability (Donor/Acceptor) Polarity->Solubility Stabilizes Ions Structure Molecular Size & Shape HBonding->Solubility Structure->Solubility Steric Effects

Caption: Key factors influencing the solubility of this compound salts.

The Cation: this compound

The cation is a constant in this analysis. Its large, relatively non-polar aromatic quinoline core combined with the localized positive charge on the nitrogen atom gives it a distinct character. This structure allows for π-π stacking interactions with aromatic solvents, while the charged center interacts favorably with polar solvents.

The Anion: The Critical Variable

The choice of the counter-anion is arguably the most significant factor in tuning the solubility of quinolinium salts. The anion's properties—size, charge delocalization, and hydrogen bond accepting capability—dictate its interaction with the solvent.[9][10]

  • Small, Hard Anions (e.g., Cl⁻, Br⁻, I⁻): These anions have a high charge density and are strong hydrogen bond acceptors. They interact strongly with the cation, leading to higher lattice energies. To overcome this, they require polar, protic solvents (like alcohols or water) that can effectively solvate them through hydrogen bonding.[11]

  • Large, Soft Anions (e.g., BF₄⁻, PF₆⁻, NTf₂⁻): Anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻) are large, with the negative charge delocalized over several electronegative atoms. This leads to weaker interactions with the cation (lower lattice energy) and a more "greasy," hydrophobic character.[12] Consequently, salts with these anions often exhibit higher solubility in a wider range of organic solvents, including less polar ones.

The Organic Solvent

The properties of the solvent determine its ability to solvate the dissociated ions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are highly effective at solvating both the cation and, more importantly, small, hard anions through strong hydrogen bonds.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have high dielectric constants and can effectively solvate the cation. However, they lack the ability to donate hydrogen bonds, making them less effective at solvating small anions compared to protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack the ability to form strong interactions with ions. Consequently, this compound salts, being ionic, are generally expected to have very low solubility in these solvents.[12]

Quantitative Solubility Data

Quantitative solubility data for this compound salts in a wide array of organic solvents is not extensively documented in publicly available literature. However, data for the common iodide salt provides a key reference point.

Compound NameCAS NumberFormulaMolecular Weight ( g/mol )SolventSolubilityTemperature (°C)
This compound iodide606-55-3C₁₂H₁₄IN299.15WaterSoluble[5]Not Specified
1-Ethylquinaldinium iodide606-55-3C₁₂H₁₄IN299.16Water*250 g/L[13][14]Not Specified
1-Ethyl-2-methylpyridinium bromide32353-50-7C₈H₁₂BrN202.10MethanolSoluble[]Not Specified

*Note: The solvent for the 250 g/L value is not explicitly stated in the source but is highly likely to be water given the context and high value. This highlights the compound's significant polarity. The general description for this compound iodide is that it exhibits solubility in polar solvents.[1]

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

This protocol provides a reliable, self-validating method for determining the equilibrium solubility of a this compound salt in a given organic solvent.

Rationale

The isothermal shake-flask method is a gold-standard technique that ensures the system reaches true thermodynamic equilibrium. By agitating an excess of the solid salt with the solvent at a constant temperature, we create a saturated solution. Subsequent analysis of the clear supernatant provides the solubility value. The use of a temperature-controlled shaker is critical, as solubility is highly temperature-dependent.

Materials & Equipment
  • This compound salt (e.g., iodide, bromide)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Workflow Diagram

G A 1. Preparation Add excess salt to a known volume/mass of solvent in a vial. B 2. Equilibration Place vial in shaker at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow vials to settle for >2 hours inside the shaker to maintain temperature. B->C D 4. Sampling Carefully draw supernatant using a syringe. Attach filter and dispense into a tared vial. C->D E 5. Analysis (Gravimetric) Weigh the vial with the sample. Evaporate the solvent under vacuum. Weigh the remaining solid. D->E Method 1 F 5. Analysis (Spectroscopic) Alternatively, dilute the filtered sample volumetrically and measure concentration via UV-Vis or HPLC against a standard curve. D->F Method 2 G 6. Calculation Determine solubility in g/L or mol/L. Repeat for n=3 replicates. E->G F->G

Caption: Experimental workflow for determining salt solubility.

Step-by-Step Procedure
  • Preparation: To a 20 mL glass vial, add an excess amount of the this compound salt (e.g., ~500 mg). The key is to ensure solid remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume or mass of the organic solvent (e.g., 10.0 mL).

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for viscous solvents or sparingly soluble salts.

  • Phase Separation: After the equilibration period, stop the agitation but leave the vials in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle completely. This step is crucial to avoid sampling suspended particles.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops.

  • Quantification:

    • Gravimetric Method: Dispense a known volume (e.g., 1.00 mL) of the filtered supernatant into a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Once all solvent is removed, re-weigh the vial. The mass difference is the amount of dissolved salt.

    • Spectroscopic Method (Recommended): Accurately dilute the filtered supernatant with a known factor into a volumetric flask. Measure the absorbance using a UV-Vis spectrophotometer at the salt's λ_max. Calculate the concentration using a previously established calibration curve of the salt in the same solvent.

  • Calculation and Validation: Calculate the solubility in the desired units (e.g., g/L, mol/L). The experiment should be performed in triplicate to ensure the results are reproducible and trustworthy. The standard deviation of the measurements should be acceptably low.

Conclusion

The solubility of this compound salts in organic solvents is a nuanced property governed by the delicate balance of lattice and solvation energies. While the quinolinium cation provides a constant structural foundation, the choice of the counter-anion and the physicochemical properties of the organic solvent are the primary levers for controlling solubility. Small, hard anions necessitate polar, protic solvents, whereas larger, charge-delocalized anions expand the range of suitable solvents to include polar aprotic and less polar media. For researchers and drug developers, a systematic approach to solvent selection, guided by these principles and verified by robust experimental protocols like the one detailed herein, is essential for unlocking the full potential of these versatile compounds.

References

  • Ranke, J., et al. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kowalska, M., et al. (2011). The Solubility Parameters of Ionic Liquids. Molecules. Retrieved from [Link]

  • Holliday, A. E., & De-Heer, M. I. (1998). The solubility of ionic solids and molecular liquids. Journal of Chemical Education. Retrieved from [Link]

  • Suresh, R. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2012). Experimental Research on the Solubility of Cellulose in Different Ionic Liquids. Advanced Materials Research. Retrieved from [Link]

  • Domańska, U., & Marciniak, A. (2020). Effect of Cation Structure in Quinolinium-Based Ionic Liquids on the Solubility in Aromatic Sulfur Compounds or Heptane: Thermodynamic Study on Phase Diagrams. Molecules. Retrieved from [Link]

  • Domańska, U., & Marciniak, A. (2020). Effect of Cation Structure in Quinolinium-Based Ionic Liquids on the Solubility in Aromatic Sulfur Compounds or Heptane: Thermodynamic Study on Phase Diagrams. ResearchGate. Retrieved from [Link]

  • Al-Duwailah, M. S., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • de la Fuente, F., et al. (2002). Solubility of Two Stable Iminium Salts in 12 Polar Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Binnemans, K. (2007). Quinolinium and isoquinolinium ionic liquid crystals. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound iodide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, chloride (1:1). Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. ChemistrySelect. Retrieved from [Link]

  • Google Patents. (2006). WO2006078754A1 - Novel quinolinium salts and derivatives.

Sources

Technical Guide: UV-Vis Spectral Engineering of 1-Ethyl-2-methylquinolinium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for researchers utilizing 1-Ethyl-2-methylquinolinium iodide (and its analogues) as a scaffold for designing functional chromophores.

Executive Summary

The this compound cation is a cornerstone heterocyclic precursor in the synthesis of polymethine and styryl dyes. While the base molecule absorbs primarily in the ultraviolet region (


 nm), its utility lies in the active methyl group  at the C2 position. This site serves as a nucleophilic anchor for Knoevenagel condensations, allowing researchers to extend 

-conjugation and push absorption into the Visible and Near-Infrared (NIR) regions.

This guide details the transition from the UV-absorbing precursor to Vis/NIR-absorbing derivatives, focusing on synthesis, spectral characterization, and environmental sensitivity (solvatochromism).

The Chromophore Foundation: Electronic Structure

The core molecule, this compound iodide, exhibits a typical heteroaromatic absorption profile. The quaternary nitrogen induces a permanent positive charge, creating a deficiency of electrons in the ring system.

  • Primary Absorption: The

    
     transitions of the quinolinium core occur in the UV.
    
  • The Active Site: The methyl group at C2 is hyperconjugated with the electron-deficient ring. This makes the methyl protons significantly acidic (

    
     in DMSO), allowing for easy deprotonation by weak bases (e.g., piperidine, triethylamine) to form a reactive methylene base  (enamine-like intermediate).
    
Spectral Baseline (Precursor)
Solvent

(nm)

(

)
Transition Type
Ethanol236~35,000Aromatic

Ethanol315~12,000Heterocyclic

Water313~11,500Heterocyclic

Spectral Engineering: Derivatization Pathways

To shift the absorption from UV to Visible, the conjugation length must be extended.[1] This is achieved via two primary pathways: Styryl Formation (Hemicyanines) and Cyanine Formation (Polymethines).

Pathway A: Styryl Dyes (Push-Pull Systems)

Condensation with electron-rich aldehydes (e.g., 4-(dimethylamino)benzaldehyde) creates a "Push-Pull" system. The electron donor (dimethylamino) and acceptor (quinolinium) are connected by a conductive styrene bridge.

  • Effect: Bathochromic shift of >200 nm.[2]

  • Mechanism: Intramolecular Charge Transfer (ICT).

Pathway B: Cyanine Dyes (Resonance Systems)

Condensation with another equivalent of quinolinium salt (via an orthoester or bridge) creates a symmetrical polymethine chain.

  • Effect: Sharp, intense absorption bands (Pinacyanol, Kryptocyanine).

  • Mechanism: Fermi resonance across the polymethine chain.

Logic Diagram: Synthesis & Spectral Shift

G Precursor This compound (UV: ~315 nm) Base Methylene Base (Reactive Intermediate) Precursor->Base Deprotonation (Piperidine/Et3N) Styryl Styryl Dye (Vis: 480-550 nm) Push-Pull ICT Base->Styryl + Ar-CHO (Knoevenagel) Cyanine Cyanine Dye (Red/NIR: 600-800 nm) Polymethine Chain Base->Cyanine + Orthoester (Condensation)

Caption: Divergent synthesis pathways shifting absorption from UV (Precursor) to Visible (Styryl) and NIR (Cyanine).

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize (E)-1-ethyl-2-(4-(dimethylamino)styryl)quinolinium iodide and measure its solvatochromic shift.

Phase 1: Synthesis (Knoevenagel Condensation)

Reagents:

  • This compound iodide (1.0 eq)[3]

  • 4-(Dimethylamino)benzaldehyde (1.1 eq)

  • Ethanol (Spectroscopic grade)

  • Piperidine (Catalytic, ~3-5 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of quinolinium salt and 1.1 mmol of aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add catalytic piperidine. The solution should immediately darken (yellow

    
     red/purple), indicating the formation of the styryl double bond.
    
  • Reflux: Reflux at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Cool to room temperature. The dye often precipitates. If not, add cold diethyl ether to induce precipitation.

  • Purification: Recrystallize from Ethanol/Methanol.

Phase 2: UV-Vis Measurement Protocol

Critical Parameter: Concentration control is vital to prevent H-aggregation (blue-shifted stacking) or J-aggregation (red-shifted stacking), which distorts the monomeric spectrum.

  • Stock Solution: Prepare a

    
     M stock solution in DMSO (universal solubility).
    
  • Working Solutions: Dilute stock into various solvents (Water, Methanol, Acetonitrile, Chloroform) to a final concentration of

    
     M.
    
  • Blanking: Use pure solvent in matched quartz cuvettes.

  • Scan: Range 250 nm – 700 nm. Scan speed: Medium (200-400 nm/min).

Solvatochromic Mechanism Diagram

ICT GS Ground State (S0) Localized Charge ES Excited State (S1) Intramolecular Charge Transfer (ICT) GS->ES hv Absorption Solvent_Polar Polar Solvent (Stabilizes ICT) ES->Solvent_Polar Relaxation (Red Shift) Solvent_NonPolar Non-Polar Solvent (Destabilizes ICT) ES->Solvent_NonPolar High Energy (Blue Shift)

Caption: Solvatochromic behavior driven by the stabilization of the ICT excited state by polar solvents.

Data Interpretation & Solvatochromism

The styryl derivative exhibits positive solvatochromism (red shift with increasing polarity) in most cases, though specific substituents can invert this (negative solvatochromism).

Representative Data for Styryl Derivative: | Solvent | Polarity (


) | 

(nm) | Color | Observation | | :--- | :--- | :--- | :--- | :--- | | Chloroform | 39.1 | 502 | Orange | Weak stabilization of excited state | | Acetone | 42.2 | 518 | Red-Orange | Intermediate stabilization | | Ethanol | 51.9 | 528 | Red | Strong H-bonding stabilization | | DMSO | 45.1 | 535 | Deep Red | High dipole stabilization | | Water | 63.1 | 515* | Pink | Hypsochromic shift due to H-bond cage/aggregation |

> Note: In water, hydrophobic dyes often form H-aggregates (face-to-face stacking), causing an anomalous blue shift despite high polarity.

References

  • Synthesis of Cyanine Dyes: Hamer, F. M. The Cyanine Dyes and Related Compounds. Interscience Publishers, 1964.

  • Styrylquinolinium Solvatochromism: Mishra, A., et al. "Synthesis and spectroscopic properties of some novel styrylquinolinium dyes." Indian Journal of Chemistry, 2000.
  • Solvatochromic Theory: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.

  • DNA Binding Applications: Petty, J. T., et al. "Thermodynamic characterization of the binding of cyanine dyes to DNA." Journal of Physical Chemistry B, 2000.

  • Base Spectrum Data: PubChem Compound Summary for CID 69076, this compound iodide. Link

Sources

Advanced Photophysics and Molecular Engineering of 1-Ethyl-2-methylquinolinium Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-ethyl-2-methylquinolinium moiety (often synthesized as the iodide salt, Quinaldine Ethiodide) represents a foundational "acceptor" architecture in the design of polymethine cyanine dyes. While the precursor itself absorbs in the UV, its condensation products—ranging from monomethine (pseudoisocyanines) to heptamethine fluorophores—exhibit tunable absorption from the visible to the near-infrared (NIR) windows.

This guide analyzes the photophysical dichotomy between the monomeric state (dominated by non-radiative torsional relaxation) and the supramolecular state (J-aggregates or DNA-intercalated complexes), providing actionable protocols for synthesis and characterization in drug development and bio-imaging contexts.

Part 1: Molecular Architecture & Electronic Structure

The Chromophore Core

The core structure consists of a bicyclic quinoline ring quaternized at the nitrogen (N-1) with an ethyl group and substituted at the C-2 position with a reactive methyl group.

  • Electronic Character: The quaternary nitrogen acts as an electron-withdrawing group (acceptor), rendering the C-2 methyl group acidic. This acidity is the linchpin for Knoevenagel-type condensations to form extended chromophores.

  • HOMO-LUMO Transitions: In the derived cyanine dyes (e.g., 1,1'-diethyl-2,2'-cyanine, or PIC), the excitation involves a

    
     transition along the polymethine chain.
    
The "Loose Bolt" Effect & Fluorescence

A critical feature of these dyes is their environmental sensitivity.

  • Free Solution (Low Viscosity): The excited state undergoes rapid internal conversion (IC) via rotation around the methine bridge connecting the quinoline rings. This non-radiative decay pathway results in extremely low quantum yields (

    
    ).
    
  • Rigid Environment (High Viscosity/Binding): When rotation is sterically hindered (e.g., intercalation into DNA or formation of J-aggregates), the non-radiative pathway is blocked. Radiative decay (fluorescence) becomes dominant. This makes them excellent "turn-on" probes.

Visualization: Photophysical Pathways

The following diagram illustrates the competition between torsional relaxation and fluorescence.

Photophysics Ground Ground State (S0) Excited Excited State (S1) (Franck-Condon) Ground->Excited Absorption (hν) Twisted Twisted Intramolecular Charge Transfer (TICT) Excited->Twisted Bond Rotation (Low Viscosity) Fluorescence Fluorescence Emission (High Quantum Yield) Excited->Fluorescence Rigid Environment (DNA/Aggregate) Heat Non-Radiative Decay (Heat) Twisted->Heat Internal Conversion Fluorescence->Ground Emission

Figure 1: Jablonski-style diagram highlighting the viscosity-dependent emission mechanism.

Part 2: Supramolecular Assembly (J-Aggregates)

The most distinct property of this compound-based monomethine dyes (PIC) is their ability to self-assemble into J-aggregates (Jelley aggregates).

Spectral Signature[1]
  • Monomer: Broad absorption

    
     nm.
    
  • J-Aggregate: Upon increasing concentration or adding salt, the molecules stack in a "staircase" (head-to-tail) arrangement. This delocalizes the exciton over

    
     molecules, resulting in a narrow, intense, red-shifted band  (
    
    
    
    nm).
Data Summary: Monomer vs. Aggregate
PropertyMonomer (Ethanol)J-Aggregate (Water/Salt)Mechanism
Abs Max (

)
523–525 nm573 nm (Sharp)Exciton delocalization (Bathochromic shift)
Emission Max (

)
~560 nm (Weak)~575 nm (Strong)Resonance fluorescence (Stokes shift

)
Bandwidth (FWHM) Broad (~40 nm)Very Narrow (~5–10 nm)Motional narrowing / Coherent excitation
Quantum Yield (

)
< 0.01> 0.50Suppression of torsional relaxation

Part 3: Synthesis & Derivatization Protocols

Precursor Synthesis: this compound Iodide

Objective: Quaternization of the ring nitrogen.

Reagents:

  • Quinaldine (2-Methylquinoline) [CAS: 91-63-4]

  • Ethyl Iodide (Iodoethane) [CAS: 75-03-6]

  • Solvent: Toluene or Solvent-free (Neat).

Protocol:

  • Mixing: In a pressure-rated vessel or round-bottom flask with a reflux condenser, mix 1.0 eq of Quinaldine with 1.2 eq of Ethyl Iodide.

  • Reflux: Heat to reflux (or 100°C if neat) for 12–24 hours. Note: The reaction turns from clear to yellow/brown.

  • Precipitation: Cool the mixture to room temperature. The product often crystallizes. If not, add diethyl ether to induce precipitation.

  • Purification: Filter the yellow solid. Wash 3x with cold acetone or ether to remove unreacted quinaldine.

  • Drying: Vacuum dry.[1] Yield: Typically >85%.[1]

Cyanine Dye Synthesis (The "PIC" Dye)

Objective: Condensation of two quinolinium salts to form 1,1'-diethyl-2,2'-cyanine iodide.

Protocol:

  • Dissolution: Dissolve this compound iodide (2.0 g) in absolute ethanol (20 mL).

  • Base Addition: Add Triethylamine (Et3N) or Sodium Ethoxide (1.1 eq). The solution will darken immediately.

  • Coupling: For monomethine dyes, amyl nitrite can be used as an oxidant/coupler, or simply refluxing with ethyl orthoformate for trimethine variants.

    • Monomethine specific: Reflux with I2 (catalytic) in pyridine/ethanol.

  • Isolation: Cool to 0°C. The dye crystallizes as metallic green needles (which appear red in transmission).

Part 4: Biological Applications (Drug Development)

In drug discovery, these derivatives are utilized as intercalators for nucleic acid detection and as mitochondrial probes due to their lipophilic cationic nature.

DNA Binding Modes
  • Intercalation: Monomethine dyes (planar) slide between base pairs.

  • Minor Groove Binding: Trimethine/Pentamethine bridged dyes (more flexible, crescent-shaped) often bind in the minor groove as dimers.[2]

Experimental Workflow: DNA Binding Assay

This protocol determines the Binding Constant (


).

Materials:

  • Dye Stock: 1 mM in DMSO.

  • DNA Stock: Calf Thymus DNA (ctDNA) in Tris-HCl buffer (pH 7.4).

Step-by-Step:

  • Baseline: Measure Abs/Emission of Dye (5 µM) in buffer alone.

  • Titration: Sequentially add aliquots of ctDNA (0 to 100 µM bp).

  • Observation:

    • Bathochromic Shift: Red shift in absorption indicates intercalation.

    • Hypochromicity: Decrease in absorbance intensity indicates

      
      -stacking with bases.
      
    • Fluorescence Enhancement: Plot

      
       vs [DNA].
      
  • Analysis: Fit data to the McGhee-von Hippel equation to extract

    
     and site size (
    
    
    
    ).
Visualization: DNA Interaction Logic

DNA_Interaction cluster_mode Binding Modes Dye Free Dye (Non-Fluorescent) Complex Dye-DNA Complex Dye->Complex Intercalation / Groove Binding DNA dsDNA Helix DNA->Complex + Signal Strong Fluorescence (Signal ON) Complex->Signal Rigidization (Inhibition of Rotation) Intercalation Intercalation (Monomethines) Groove Minor Groove (Tri/Pentamethines)

Figure 2: Logical flow of DNA-dye interaction leading to signal generation.

References

  • Jelley, E. E. (1936). Spectral Absorption and Fluorescence of Dyes in the Molecular State. Nature, 138, 1009–1010. Link

  • Scheibe, G. (1937). Über die Veränderlichkeit der Absorptionsspektren in Lösung und die Nebenvalenzen als ihre Ursache. Angewandte Chemie, 50(11), 212–219. Link

  • Taniguchi, M., & Lindsey, J. S. (2018).[3] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327.[3] Link

  • Armitage, B. A. (2005). Cyanine Dye−DNA Interactions: Intercalation, Groove Binding, and Aggregation.[2] Topics in Current Chemistry, 253, 55–76. Link

  • Deligeorgiev, T., et al. (2010). Synthesis and biological application of cyanine dyes. Mini-Reviews in Organic Chemistry, 7(1), 44-53. Link

Sources

Methodological & Application

Application Note: Synthesis of Functional Cyanine Dyes using 1-Ethyl-2-methylquinolinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of polymethine cyanine dyes utilizing 1-Ethyl-2-methylquinolinium iodide (Quinaldine Ethiodide) as the primary heterocyclic precursor. We focus on two distinct reaction pathways: the synthesis of a Trimethine Carbocyanine (Pinacyanol) via orthoester condensation, and a Hemicyanine (Styryl) dye via aldehyde condensation. These protocols exploit the high acidity of the


-methyl group activated by the quaternized nitrogen, providing a versatile platform for developing photosensitizers, mitochondrial probes, and J-aggregate systems.

Introduction & Chemical Basis[1][2][3][4][5][6][7]

The core of this synthesis lies in the electronic activation of the methyl group at the 2-position of the quinoline ring. Upon quaternization (alkylation) of the ring nitrogen, the electron-withdrawing nature of the positive charge renders the protons on the


-methyl group significantly acidic (

approx. 18-20 in DMSO, lowered significantly in protic solvents).

This "active methyl" group serves as a nucleophile in base-catalyzed condensations, allowing for the formation of conjugated methine bridges (


-systems) essential for the dye's optical properties.
The Precursor: this compound Iodide
  • Role: Nucleophilic donor (LHS/RHS of the dye).

  • Activation: Requires a weak base (e.g., Piperidine, Triethylamine) or solvent-base systems (Pyridine) to generate the reactive enamine-like methylene intermediate.

  • Safety Note: The precursor is light-sensitive and hygroscopic.

Reaction Mechanics (Graphviz Visualization)

The following diagram illustrates the divergent pathways for synthesizing Carbocyanines (via Triethyl Orthoformate) and Hemicyanines (via Aldehydes).

ReactionPathways Precursor This compound Iodide (Precursor) Base Base Activation (-H+) Precursor->Base Methylene Active Methylene Intermediate Base->Methylene Deprotonation Pinacyanol Pinacyanol Iodide (Trimethine Carbocyanine) Methylene->Pinacyanol + TEOF (Condensation) Styryl Styryl Dye (Hemicyanine) Methylene->Styryl + Aldehyde (Knoevenagel) TEOF Triethyl Orthoformate (C1 Source) TEOF->Pinacyanol Aldehyde Aryl Aldehyde (e.g., DMAB) Aldehyde->Styryl

Figure 1: Divergent synthetic pathways from the activated methylene intermediate.

Experimental Protocols

Protocol A: Synthesis of Pinacyanol Iodide (Carbocyanine)

Target: 1,1'-diethyl-2,2'-carbocyanine iodide Mechanism: Condensation of two equivalents of quinaldine ethiodide with one equivalent of triethyl orthoformate.

Reagents
ReagentMW ( g/mol )EquivalentsAmount
This compound iodide 299.152.02.99 g (10 mmol)
Triethyl Orthoformate (TEOF) 148.201.5 (Excess)2.22 g (~2.5 mL)
Pyridine (Anhydrous) 79.10Solvent15.0 mL
Diethyl Ether 74.12Wash50.0 mL
Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry.

  • Dissolution: Add 2.99 g of This compound iodide to 15 mL of anhydrous Pyridine .

    • Note: Pyridine acts as both the solvent and the base to facilitate deprotonation.

  • Addition: Add 2.5 mL of Triethyl Orthoformate to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 115°C) with stirring.

    • Observation: The solution will rapidly darken, turning a deep blue/purple color within 10-15 minutes.

    • Duration: Maintain reflux for 45–60 minutes to ensure completion.

  • Cooling & Precipitation: Remove from heat and allow the solution to cool to room temperature. The dye may begin to crystallize.[1]

    • Enhancement: If crystallization is slow, add 10 mL of cold water or diethyl ether to induce precipitation.

  • Filtration: Filter the crude solid using a Buchner funnel. Wash the precipitate copiously with Diethyl Ether to remove residual pyridine and unreacted TEOF.

  • Purification (Critical): Recrystallize the crude dye from hot Methanol or Ethanol .

    • Yield: Typical yield is 60–75%.

    • Appearance: Green crystals with a metallic luster (in solid form); deep blue solution.

Protocol B: Synthesis of Hemicyanine (Styryl Dye)

Target: 2-(p-Dimethylaminostyryl)-1-ethylquinolinium iodide Mechanism: Knoevenagel condensation with an aromatic aldehyde.

Reagents
  • This compound iodide (1.0 eq)

  • p-Dimethylaminobenzaldehyde (1.1 eq)

  • Ethanol (Solvent)[2][3]

  • Piperidine (Catalyst, 3-5 drops)

Methodology
  • Dissolve 1.5 g (5 mmol) of the Quinolinium precursor and 0.82 g (5.5 mmol) of p-Dimethylaminobenzaldehyde in 20 mL of absolute Ethanol.

  • Add 3–5 drops of Piperidine .

  • Reflux for 2–3 hours. The color will shift to a deep red/violet.

  • Cool and filter the precipitated dye. Recrystallize from Ethanol.

Characterization & Quality Control

UV-Vis Spectroscopy Data

The following spectral properties are characteristic of the purified dyes in Methanol.

Compound

(Monomer)

(Aggregate/Dimer)

(

)
Visual Color
Pinacyanol Iodide 604 nm~550 nm (H-band)~130,000Blue
Pseudocyanine 524 nm573 nm (J-band)*~54,000Magenta/Red
Styryl Hemicyanine ~530 nmN/A~45,000Violet/Red

*Note: Pseudocyanine is famous for forming J-aggregates (red-shifted narrow band) in aqueous solutions at high concentrations.

NMR Validation (Pinacyanol)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~1.4 ppm (t, 6H, 
      
      
      
      )
    • 
       ~4.5 ppm (q, 4H, 
      
      
      
      )
    • 
       ~6.0–6.5 ppm (t, 1H, central methine bridge 
      
      
      
      )
    • 
       ~7.0–8.5 ppm (m, aromatic protons + bridge doublets)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet reagents.Ensure Pyridine is anhydrous. Increase reflux time.
Sticky/Oily Product Residual solvent or impurities.[4]Triturate with Diethyl Ether. Recrystallize from Methanol/Ether mix.
Spectral Broadening Aggregation (Dimers/H-aggregates).Measure UV-Vis in pure Methanol at low concentration (

M).
Red Shift Missing Failure to form J-aggregates (Pseudocyanine).J-aggregates require water/salt presence. Pure organic solvents favor monomers.

Workflow Diagram (Graphviz)

Workflow Start Start: Weigh Reagents Mix Mix Precursor + TEOF in Pyridine Start->Mix Reflux Reflux (115°C, 1 hr) Color Change: Clear -> Blue Mix->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Ether (Remove Pyridine) Filter->Wash Recryst Recrystallize (Hot Methanol) Wash->Recryst QC QC: UV-Vis & NMR Recryst->QC

Figure 2: Operational workflow for the synthesis of Pinacyanol Iodide.

Safety & Handling

  • This compound iodide: Irritant to eyes and skin. Toxic if ingested. Handle in a fume hood.

  • Ethyl Iodide (if making precursor): Potent alkylating agent. Suspected carcinogen.[5] Use double gloves.

  • Pyridine: Flammable, noxious odor, affects male fertility. Use strictly in a fume hood.

References

  • Fisher Scientific. (2024). Safety Data Sheet: this compound iodide. Retrieved from

  • Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers. (Classic text on cyanine chemistry).
  • Oregon Medical Laser Center (OMLC). Pinacyanol iodide Absorption Spectrum. Retrieved from

  • PubChem. 1,1'-Diethyl-2,2'-cyanine iodide (Pseudocyanine) Compound Summary. Retrieved from

  • Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012.
  • PhotochemCAD. Absorption and Fluorescence Data for Pinacyanol. Retrieved from

Sources

Application Note: Controlled Preparation of J-Aggregates using 1-Ethyl-2-methylquinolinium Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and supramolecular assembly of Pseudoisocyanine (PIC) J-aggregates derived from 1-Ethyl-2-methylquinolinium iodide precursors. J-aggregates are highly ordered supramolecular assemblies characterized by a narrow, red-shifted absorption band (the J-band) and coherent exciton delocalization.

While often treated as a physics curiosity, these aggregates are now critical in drug development for their utility in:

  • Mitochondrial Sensing: High sensitivity to membrane potential.

  • Theranostics: Scaffolds for drug delivery (e.g., liposomal encapsulation).

  • DNA Probing: Sequence-specific templating for genetic analysis.

This protocol covers the full workflow: from the chemical precursor to the stable, characterized aggregate.

Scientific Principles & Mechanism

The Precursor-to-Aggregate Pathway

The formation of J-aggregates is a two-stage process involving covalent synthesis followed by non-covalent self-assembly.

  • Covalent Synthesis: The precursor, This compound iodide , acts as the electrophilic core. It undergoes a condensation reaction (typically with a quinoline derivative or itself under oxidative conditions) to form the monomeric dye, 1,1'-Diethyl-2,2'-cyanine iodide (PIC) .

  • Supramolecular Assembly: Under high ionic strength or specific templating, PIC monomers stack in a "staircase" or "brickwork" arrangement.[1] This head-to-tail stacking aligns transition dipoles, leading to J-band formation (bathochromic shift).

Visualization of the Pathway

The following diagram illustrates the critical transition from the quinolinium precursor to the functional aggregate.

J_Aggregate_Pathway Precursor This compound Iodide (Precursor) Reaction Condensation (Base/Reflux) Precursor->Reaction + Quinoline deriv. Monomer PIC Dye Monomer (λ_max ~525 nm) Reaction->Monomer Synthesis Nucleation Nucleation (Critical Step) Monomer->Nucleation High Conc. / Salt Aggregate J-Aggregate (λ_max ~573 nm) Nucleation->Aggregate Self-Assembly Aggregate->Monomer Heat (>60°C)

Figure 1: Workflow from quinolinium precursor to supramolecular J-aggregate. Note the reversible nature of aggregation upon heating.

Materials & Reagents

ComponentGradeRole
This compound iodide >97%Primary Precursor
1-Ethyl-2-iodoquinolinium iodide >97%Coupling Partner (for Dye Synthesis)
Sodium Hydroxide (NaOH) ACS ReagentBase Catalyst
Ethanol (EtOH) AbsoluteSolvent for Synthesis
Sodium Chloride (NaCl) Molecular BioIonic Strength Adjuster
Double Distilled Water (

)
18.2 MΩAggregation Medium
Polyvinyl alcohol (PVA) HydrolyzedStabilization Matrix (Optional)

Experimental Protocols

Phase 1: Synthesis of the Dye (PIC)

Note: If you have already purchased commercial 1,1'-Diethyl-2,2'-cyanine iodide, skip to Phase 2.

Objective: Convert the methylquinolinium precursor into the cyanine dye.

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of This compound iodide and 10 mmol of 1-Ethyl-2-iodoquinolinium iodide in 50 mL of boiling ethanol.

  • Condensation: Add 10 mL of 0.1 M NaOH dropwise to the boiling solution. The solution will rapidly turn from pale yellow to a deep, intense red/purple.

  • Reflux: Reflux the mixture for 1 hour to ensure completion.

  • Crystallization: Cool the solution slowly to room temperature, then to 4°C. The dye (PIC iodide) will crystallize as metallic green needles.

  • Purification: Filter the crystals and wash with cold ethanol/ether (1:1). Recrystallize from methanol if necessary to remove unreacted precursors.

    • Quality Check: Dissolve a small amount in dilute ethanol.

      
       should be 523–525 nm  (Monomer).
      
Phase 2: Controlled J-Aggregation (The "Jelley" Method)

Objective: Induce the formation of the J-band at ~573 nm.

Critical Mechanism: Aggregation is driven by the hydrophobic effect and screened electrostatic repulsion. High ionic strength (NaCl) shields the positive charges of the quinolinium rings, allowing them to stack.

Step-by-Step Protocol:
  • Stock Preparation: Prepare a 5 mM stock solution of the purified PIC dye in

    
    .
    
    • Observation: At this concentration, the solution may already show signs of aggregation (viscosity or color shift), but it will be polydisperse.

  • Thermal Reset (Monomerization): Heat the stock solution to 80°C for 10 minutes.

    • Why? This breaks existing amorphous aggregates, ensuring all molecules start as monomers. The solution should appear bright red/pink.

  • Salt Induction: While hot, add warm NaCl solution to reach a final concentration of 0.2 M NaCl .

  • Annealing (The Key Step): Do NOT crash cool. Place the vial in a water bath at 80°C and turn off the heat, allowing it to cool to room temperature over 2–3 hours.

    • Causality: Slow cooling allows the molecules to find the thermodynamic minimum (ordered J-aggregate) rather than kinetic traps (amorphous H-aggregates).

  • Aging: Let the solution stand at room temperature for 24 hours. The solution may turn into a thixotropic gel or show "streaming birefringence" (shimmering lines when shaken).

Phase 3: DNA-Templated Aggregation (Advanced)

Application: For sensing and drug delivery scaffolds. DNA acts as a template to form aggregates at much lower dye concentrations (micromolar range), reducing toxicity.

  • Template: Prepare a solution of double-stranded DNA (rich in AT-tracts, e.g., Poly(dA)-Poly(dT)) at 100 µM (base pair concentration).

  • Mixing: Add PIC dye to the DNA solution to a final concentration of 10–50 µM .

  • Incubation: Incubate at room temperature for 30 minutes.

  • Validation: Check for the emergence of a sharp peak at 573 nm. This method produces highly stable, finite-sized aggregates suitable for biological injection.

Characterization & Validation

To validate the protocol, you must compare the Monomer vs. Aggregate spectra.

Spectral Fingerprints
ParameterMonomer (Ethanol/Dilute Water)J-Aggregate (0.2 M NaCl)
Appearance Pink/Red SolutionJelly-like, Metallic sheen
Absorbance Max (

)
523–525 nm (Broad)573 nm (Very Sharp)
Bandwidth (FWHM) ~1000

< 100

Fluorescence Emission ~560 nm (Weak)~575–580 nm (Intense)
Stokes Shift Moderate (~35 nm)Near Zero (~2–5 nm)
Decision Logic for Troubleshooting

Troubleshooting Start Measure UV-Vis Spectrum CheckPeak Peak at 573 nm? Start->CheckPeak Sharpness Is Peak Narrow? CheckPeak->Sharpness Yes Fail1 Broad Peak ~500-530 nm CheckPeak->Fail1 No Success Valid J-Aggregate Sharpness->Success Yes Fail2 Blue Shift (~490 nm) Sharpness->Fail2 No (Blue shift) Action1 Concentration too low. Increase [Dye] or [NaCl]. Fail1->Action1 Action2 H-Aggregates formed. Heat to 80°C and cool slower. Fail2->Action2

Figure 2: Troubleshooting logic for aggregate validation.

References

  • Jelley, E. E. (1936).[1] Spectral Absorption and Fluorescence of Dyes in the Molecular State. Nature, 138, 1009–1010. Link

  • Scheibe, G. (1937).[1] Über die Veränderlichkeit der Absorptionsspektren in Lösungen und die Nebenvalenzen als ihre Ursache. Angewandte Chemie, 50(11), 212–219. Link

  • Würthner, F., Kaiser, T. E., & Saha-Möller, C. R. (2011). J-Aggregates: From Serendipitous Discovery to Supramolecular Engineering of Functional Dye Materials. Angewandte Chemie International Edition, 50(15), 3376–3410. Link

  • Bricks, J. L., et al. (2017). Design of J-aggregates of cyanine dyes: from structural diversity to functional materials. Chemistry – A European Journal, 23(67), 16975-17008. Link

  • Eisele, D. M., et al. (2014). Robust excitons in soft supramolecular nanotubes. Nature Chemistry, 6, 720-725. Link

Sources

Application Notes & Protocols: Leveraging 1-Ethyl-2-methylquinolinium Salts in the Synthesis of Advanced Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for advanced optical materials with significant nonlinear optical (NLO) properties is a cornerstone of modern photonics and optoelectronics research. Organic salts, particularly quinolinium derivatives, have emerged as a highly promising class of materials due to their large NLO coefficients, high laser damage thresholds, and the inherent flexibility of organic synthesis for property tuning.[1] This guide provides a detailed technical overview and actionable protocols for the synthesis and characterization of NLO materials based on the 1-Ethyl-2-methylquinolinium cation. We will explore the synthesis of the core precursor, this compound iodide (EMQI), its fabrication into second- and third-order NLO-active materials, and the essential characterization techniques required to validate their performance. This document is intended for researchers in materials science, chemistry, and drug development seeking to harness the potential of these chromophores.

Foundational Principles: Quinolinium Salts in Nonlinear Optics

Nonlinear optics describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. This response gives rise to phenomena such as second-harmonic generation (SHG), where the frequency of light is doubled, and third-order effects like the optical Kerr effect and two-photon absorption.[2][3]

Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly effective for NLO applications.[1] In this context, the N-alkylquinolinium cation serves as a potent electron-acceptor group. The positive charge on the nitrogen atom enhances the intramolecular charge transfer (ICT) within the molecule, a key mechanism for generating a large molecular hyperpolarizability (β), which is the microscopic origin of second-order NLO effects.[1] For bulk materials to exhibit second-order NLO properties like SHG, it is not only necessary for the individual molecules to be hyperpolarizable but also for them to crystallize in a non-centrosymmetric space group, ensuring the constructive alignment of molecular dipoles.[3] Third-order NLO properties, however, are not restricted by crystal symmetry and can be observed in a wider range of material forms, including solutions and polymer films.[4]

This compound iodide (EMQI) is an excellent starting precursor for several reasons:

  • Straightforward Synthesis: It can be synthesized via a direct quaternization reaction.

  • Chemical Stability: The quinolinium ring is thermally and chemically robust.[1]

  • Versatility: The iodide anion can be exchanged to modify solubility and crystal packing, and the core structure can be further functionalized to create more complex chromophores.

Synthesis Protocol: this compound Iodide (EMQI)

This protocol details the synthesis of EMQI (CAS: 606-55-3) through the N-alkylation of 2-methylquinoline (quinaldine).[5][6][7]

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.Notes
2-Methylquinoline (Quinaldine)C₁₀H₉N143.1991-63-4Reagent grade, ≥97%
Ethyl IodideC₂H₅I155.9775-03-6Stabilized, ≥99%
Methanol (MeOH)CH₃OH32.0467-56-1Anhydrous
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ethyl iodide is a hazardous substance; handle with care.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylquinoline (7.16 g, 0.05 mol) in 30 mL of anhydrous methanol.

  • Addition of Alkylating Agent: While stirring, add ethyl iodide (11.7 g, 0.075 mol, 1.5 equivalents) to the solution. The excess ethyl iodide ensures the complete conversion of the starting material.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting material.

  • Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product will begin to precipitate as a yellowish solid. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours to yield this compound iodide as a yellow to brownish powder.[8]

Purification and Characterization
  • Purification: For NLO applications, especially crystal growth, high purity is critical. The crude product can be purified by recrystallization from hot methanol. Dissolve the powder in a minimum amount of boiling methanol and allow it to cool slowly to room temperature to form pure crystals.

  • Characterization:

    • ¹H NMR: Confirm the structure by proton NMR. Expect characteristic shifts for the ethyl group protons and the aromatic protons of the quinolinium ring.

    • FT-IR: Identify functional groups. The spectrum will show C-H stretching from the aromatic and alkyl groups and C=C/C=N stretching from the quinolinium core.

    • Melting Point: Compare the measured melting point with the literature value.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent Quinaldine 2-Methylquinoline Setup 1. Dissolve Reactants in Round-Bottom Flask Quinaldine->Setup EtI Ethyl Iodide EtI->Setup MeOH Methanol (Solvent) MeOH->Setup Reflux 2. Heat to Reflux (6-8 hours) Setup->Reflux Cool 3. Cool to Room Temp & Ice Bath Reflux->Cool Filter 4. Vacuum Filtration Cool->Filter Wash 5. Wash with Diethyl Ether Filter->Wash Dry 6. Vacuum Drying Wash->Dry Product Pure EMQI Product Dry->Product

Caption: Workflow for the synthesis of this compound iodide.

Fabrication of NLO-Active Materials

The synthesized EMQI can be processed into different forms depending on the desired NLO application.

Protocol: Single Crystal Growth for Second-Order NLO (SHG)

The growth of high-quality, non-centrosymmetric single crystals is essential for SHG applications. The slow evaporation solution growth technique is a reliable method for this purpose.[9]

  • Prepare a Saturated Solution: In a clean beaker, dissolve the purified EMQI powder in a suitable solvent (e.g., methanol, water) at a slightly elevated temperature (e.g., 40°C) with constant stirring until a saturated solution is obtained.

  • Filter the Solution: Filter the hot, saturated solution through a syringe filter (0.22 µm) into a clean, shallow crystallizing dish to remove any dust or particulate impurities that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the dish with perforated parafilm to allow for slow solvent evaporation. Place the dish in a vibration-free, temperature-controlled environment (e.g., an incubator set to a constant temperature).

  • Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, single crystals will form and grow in the solution.

  • Harvesting: Once the crystals have reached a suitable size, carefully remove them from the solution using tweezers and gently dry them on filter paper.

Protocol: Doped Polymer Film for Third-Order NLO

For applications leveraging third-order nonlinearities, such as optical limiting, dispersing the NLO chromophore in a polymer matrix is a common and effective strategy.

  • Prepare Stock Solutions: Prepare a solution of EMQI in a suitable solvent (e.g., N,N-Dimethylformamide, DMF). Separately, prepare a solution of an optically transparent polymer (e.g., Polymethyl methacrylate, PMMA) in the same solvent.

  • Mixing: Mix the two solutions to achieve the desired weight percentage (e.g., 1-5 wt%) of EMQI in the polymer. Stir thoroughly to ensure a homogeneous mixture.

  • Film Casting: Cast the resulting solution onto a clean glass substrate. Use a technique like spin-coating or drop-casting to achieve a film of uniform thickness.

  • Drying: Place the coated substrate in a vacuum oven at a temperature slightly above the boiling point of the solvent to slowly remove the solvent and form a solid, transparent film.

Characterization of Nonlinear Optical Properties

Second-Harmonic Generation (SHG) Efficiency Measurement

The Kurtz-Perry powder technique is a standard method for screening new materials for SHG activity.

  • Principle: A high-intensity pulsed laser, typically an Nd:YAG laser operating at its fundamental wavelength of 1064 nm, irradiates a powdered sample of the grown crystals. If the material is SHG-active, it will generate light at the second harmonic, which is 532 nm (green).[3][10]

  • Procedure:

    • The powdered sample is packed into a capillary tube or pressed into a thin pellet.

    • The fundamental laser beam (1064 nm) is passed through the sample.

    • A series of filters is placed after the sample to block the transmitted fundamental wavelength.

    • A monochromator selects the 532 nm wavelength.

    • A photomultiplier tube (PMT) detects the intensity of the 532 nm light.

    • The signal intensity is compared to that of a standard reference material, such as potassium dihydrogen phosphate (KDP), to determine the relative SHG efficiency.[9][11]

Third-Order NLO Characterization: The Z-Scan Technique

The Z-scan technique is a simple yet powerful method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order susceptibility (χ⁽³⁾) can be determined.[2][4]

  • Principle: A single Gaussian laser beam is focused through a lens, and the NLO material (as a solution or thin film) is translated along the beam axis (z-axis) through the focal point. The light transmitted through the sample is measured by a detector in the far field.[2]

  • Experimental Setup Diagram:

Z_Scan_Setup cluster_path Beam Path Laser Laser Source Lens Focusing Lens Laser->Lens Gaussian Beam Sample Sample on Translation Stage Lens->Sample Converging Aperture Aperture Sample->Aperture Diverging Annotation <-- Sample moves along Z-axis --> Detector Detector Aperture->Detector

Caption: Schematic of a typical Z-scan experimental setup.

  • Closed-Aperture Z-Scan (Measuring n₂):

    • An aperture is placed before the detector, transmitting only the central portion of the beam.

    • If the material has a positive n₂ (self-focusing), it acts like a positive lens. Before the focus, this enhances beam divergence, reducing the light passing through the aperture (a valley). After the focus, it reduces divergence, increasing the light through the aperture (a peak).

    • A negative n₂ (self-defocusing) produces the opposite peak-valley signature.[12][13]

    • The magnitude of n₂ is proportional to the difference in transmittance between the peak and the valley (ΔT_pv).

  • Open-Aperture Z-Scan (Measuring β):

    • The aperture is removed, and the entire beam is collected by the detector.

    • This configuration is insensitive to nonlinear refraction. Any change in transmittance is due to nonlinear absorption (e.g., two-photon absorption, reverse saturable absorption).

    • A symmetric dip in transmittance centered at the focal point (z=0) indicates the presence of nonlinear absorption. The depth of this dip is used to calculate the coefficient β.[12]

  • Calculating Third-Order Susceptibility (χ⁽³⁾):

    • The real and imaginary parts of χ⁽³⁾ are directly related to n₂ and β, respectively. By measuring both, the full third-order nonlinear susceptibility of the material can be characterized.[4][14]

Summary of Properties & Expected Results

While specific NLO coefficients for this compound iodide itself require experimental determination, data from analogous quinolinium-based salts provide a strong indication of expected performance.

PropertyDescription / Typical ValueReference
Chemical Formula C₁₂H₁₄IN[5][6][8]
Molecular Weight 299.15 g/mol [5][6][8]
Appearance Yellow to brown powder[8]
SHG Efficiency Quinolinium salts can exhibit efficiencies several times that of KDP, contingent on achieving a non-centrosymmetric crystal structure.[9][11]
Third-Order Susceptibility (χ⁽³⁾) Values in the range of 10⁻¹⁰ to 10⁻¹² esu are commonly reported for organic NLO materials.[14]
Nonlinear Refractive Index (n₂) Typically on the order of 10⁻⁸ to 10⁻¹² cm²/W.[14]
Nonlinear Absorption (β) Typically on the order of 10⁻⁴ to 10⁻⁷ cm/W.[14]

Conclusion

This compound iodide serves as an accessible and versatile platform for the development of advanced nonlinear optical materials. The protocols outlined in this guide provide a clear pathway from precursor synthesis to the fabrication and characterization of both second- and third-order NLO-active systems. By understanding the causality behind the experimental choices—from the necessity of high-purity materials for crystal growth to the distinct experimental setups for probing different nonlinear phenomena—researchers can effectively explore and optimize the properties of quinolinium-based materials for next-generation photonic applications.

References

  • Linear‐Nonlinear Optical and Quantum Chemical Studies on Quinolinium 4‐Aminobenzoate. (2020). ChemistrySelect. Available at: [Link]

  • Quinolinium-Derived Acentric Crystals for Second-Order NLO Applications with Transparency in the Blue. (n.d.). ACS Publications. Available at: [Link]

  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Exploring Nonlinear Optical Properties of Thiazolopyrimidoquinoline Derivatives: A Combined Z-Scan and DFT Investigation. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Linear - Nonlinear optical and Quantum chemical studies on Quinolinium 3,5-dinitrobenzoate: a novel third order non-linear optical material for optoelectronic applications. (2025). ResearchGate. Available at: [Link]

  • Measurements of third-order optical nonlinearity using Z-scan technique: A review. (2025). ResearchGate. Available at: [Link]

  • Z-scan technique for nonlinear materials characterization: a review. (2023). Research Plateau Publishers. Available at: [Link]

  • N-Methylquinolinium derivatives for photonic applications: Enhancement of electron-withdrawing character beyond that of the wide. (2014). ScienceDirect. Available at: [Link]

  • 1-Ethyl-2-[(1-ethyl-4(1h)-quinolylidene)methyl]-quinolinium iodide. (n.d.). Cheméo. Available at: [Link]

  • Synthesis and applications of new trans 1-indolyl-2-(1-methyl pyridinium and quinolinium-2-yl) ethylenes. (2025). ResearchGate. Available at: [Link]

  • 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylquinolinium iodide dihydrate. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Z-scan technique (characterization of third order nonlinear optical materials). (2022). YouTube. Available at: [Link]

  • Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C60 Doped Poly(dimethylacetylendicarboxylate). (2015). Acta Physica Polonica A. Available at: [Link]

  • Exploring Second-order NLO Activity in Imidazolium Quinoline-2-Carboxylate Dihydrate (IQD): Synthesis, Crystal Engineering, Spectral and DFT Insights. (2025). ResearchGate. Available at: [Link]

  • Z-Scan Measurements of Optical Nonlinearities. (n.d.). University of Central Florida. Available at: [Link]

  • This compound iodide. (n.d.). PubChem. Available at: [Link]

  • Polarization-dependent second harmonic generation in peptide crystals: effects of molecular packing. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • A Review of Second Harmonic Generation (SHG) Efficiency in Inorganic Crystals. (2024). Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Atomically phase-matched second-harmonic generation in a 2D crystal. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • An efficient phase matching second harmonic generation of 2-amino-4-methylpyridinium quinoline-2-carboxylate (C16H15N3O2) organic single crystal: Structural, optical, thermal, and computational investigations. (2025). ResearchGate. Available at: [Link]

  • Second-harmonic generation. (n.d.). Wikipedia. Available at: [Link]

Sources

Application Note: Optimization of N-Alkylation for the Synthesis of 1-Ethyl-2-methylquinolinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 1-Ethyl-2-methylquinolinium iodide (Quinaldine Ethiodide), a critical quaternary ammonium salt used as a precursor for carbocyanine dyes and photosensitizers.

While the reaction is a classic Menschutkin reaction (quaternization of a tertiary amine), complications such as "oiling out," incomplete conversion due to steric hindrance at the 2-position, and the hygroscopic nature of the product often lead to inconsistent yields. This guide provides a self-validating protocol emphasizing reaction kinetics, solvent selection, and purification strategies to ensure >98% purity.

Scientific Foundation & Mechanism

The Menschutkin Reaction

The formation of this compound iodide proceeds via an


 nucleophilic substitution . The lone pair electrons on the quinoline nitrogen (nucleophile) attack the 

-carbon of the ethyl iodide (electrophile), displacing the iodide ion.

Key Mechanistic Constraints:

  • Steric Hindrance: The methyl group at the 2-position of quinaldine provides steric bulk adjacent to the nitrogen. This significantly reduces the rate of reaction compared to unsubstituted quinoline, requiring prolonged heating or higher concentrations.

  • Solvent Polarity: The transition state involves the development of charge separation (from neutral reactants to a charged transition state). Therefore, the reaction rate is accelerated in polar aprotic solvents (e.g., Acetonitrile) or by running the reaction neat (solvent-free), where the polar transition state is stabilized by the forming ionic product.

  • Thermodynamics: The reaction is exothermic. However, the backward reaction (dealkylation) can occur at very high temperatures; thus, refluxing at the boiling point of the alkylating agent is the optimal kinetic window.

Reaction Pathway Diagram

Mechanism Reactants Reactants (Quinaldine + EtI) TS Transition State (Charge Development) Reactants->TS SN2 Attack (Heat) SideRxn Oxidation/Degradation (Light/Air Induced) Reactants->SideRxn UV Light / O2 Product Product (Quaternary Salt) TS->Product Iodide Displacement

Figure 1: Reaction pathway illustrating the SN2 mechanism and potential degradation routes.

Critical Experimental Parameters

ParameterSpecificationRationale
Stoichiometry 1.0 eq Quinaldine : 1.5 eq EtIExcess Ethyl Iodide drives the equilibrium forward and acts as a solvent in the early stages.
Temperature 72–75°C (Reflux)Limited by the boiling point of Ethyl Iodide (72°C).
Atmosphere Nitrogen or ArgonPrevents oxidation of Quinaldine and Iodine formation (which darkens the product).
Lighting Low Light / Amber GlassEthyl Iodide decomposes under UV light to release free Iodine.
Reaction Time 18–24 HoursRequired due to the steric hindrance of the 2-methyl group.

Detailed Protocol: Solvent-Free Synthesis

Safety Warning: Ethyl Iodide is an alkylating agent (suspected carcinogen) and toxic. Quinaldine is an irritant. Perform all operations in a certified fume hood.

Materials
  • Quinaldine (2-Methylquinoline): >98% purity.[1] (If yellow/dark, distill under vacuum before use).

  • Ethyl Iodide (Iodoethane): >99%, stabilized with Copper or Silver wire if possible.

  • Solvents: Diethyl Ether (for washing), Absolute Ethanol (for recrystallization).

Procedure
  • Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a gas inlet for inert atmosphere (

    
    /Ar).
    
  • Charging: Add 14.3 g (0.10 mol) of Quinaldine to the flask.

  • Addition: In low light, add 23.4 g (0.15 mol, 12.0 mL) of Ethyl Iodide.

    • Note: No solvent is added. The mixture will be a liquid initially.

  • Reaction: Heat the mixture to gentle reflux (oil bath set to ~80°C) with vigorous stirring.

    • Observation: Within 1-2 hours, the mixture will darken and solids may begin to precipitate. If the mixture solidifies completely and stirring stops, add a minimum amount of Acetonitrile (5-10 mL) to maintain mobility, though neat is preferred to maximize yield.

  • Completion: Maintain reflux for 24 hours .

  • Isolation: Cool the flask to room temperature. The entire mass should solidify into a yellow/brown cake.

  • Trituration: Add 50 mL of Diethyl Ether to the flask. Break up the solid cake with a spatula. This removes unreacted Quinaldine and excess Ethyl Iodide.

  • Filtration: Collect the solid by vacuum filtration on a sintered glass funnel. Wash the cake 3x with 20 mL portions of Diethyl Ether.

    • Result: Crude product is a yellow powder.[2][3]

Purification (Recrystallization)
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimum amount of boiling Absolute Ethanol (approx. 3-5 mL per gram of solid) until fully dissolved.

    • Tip: If the solution is dark brown, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Filter the bright yellow crystals. Wash with cold Ethanol/Ether (1:1).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Quality Control & Validation

Analytical Specifications
TestAcceptance CriteriaMethod
Appearance Bright yellow crystalline powderVisual Inspection
Melting Point 244°C – 246°C (Decomposes)Capillary MP Apparatus [1, 2]
Solubility Soluble in Water, Methanol; Insoluble in EtherSolubility Test
1H NMR Distinct quartet for N-Ethyl (

) at ~4.8-5.0 ppm
1H NMR (DMSO-

)
Troubleshooting "Oiling Out"

If the product separates as a sticky oil rather than a crystal during recrystallization:

  • Reheat to dissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod.

  • Add Co-solvent: Add a small amount of Diethyl Ether or Acetone dropwise to the hot solution until slight turbidity persists, then cool.

Workflow Visualization

Workflow Start Start: Quinaldine + Ethyl Iodide (1:1.5 Molar Ratio) Reflux Reflux (Neat) 75°C, 24 Hours, N2 Atm Start->Reflux Precip Cool to RT Solid Cake Formation Reflux->Precip Wash Triturate with Diethyl Ether Remove unreacted starting material Precip->Wash Filter Vacuum Filtration Crude Yellow Solid Wash->Filter Recryst Recrystallization Solvent: Boiling Ethanol Filter->Recryst Dry Vacuum Dry 50°C Recryst->Dry QC QC: Melting Point (244°C) NMR Confirmation Dry->QC

Figure 2: Step-by-step experimental workflow for the synthesis and purification of this compound iodide.

References

  • Sigma-Aldrich. 1-Ethylquinaldinium iodide for synthesis (Product No. 821935) - Physicochemical Properties.[4] Retrieved from

  • Thermo Fisher Scientific. this compound iodide, 97% (Alfa Aesar).[3] Retrieved from

  • ResearchGate. Synthesis and applications of new trans 1-indolyl-2-(1-methyl pyridinium and quinolinium-2-yl) ethylenes. (Contains relevant spectral data for quinolinium salts). Retrieved from

  • PubChem. this compound iodide (Compound Summary). National Library of Medicine. Retrieved from

Sources

Application Note: Synthesis of Pinacyanol Chloride from 1-Ethyl-2-methylquinolinium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Pinacyanol chloride (1,1'-diethyl-2,2'-carbocyanine chloride) is a symmetric trimethine cyanine dye with historical significance in photography (as a red sensitizer) and contemporary utility in histology, redox indication, and supramolecular chemistry.

While the target molecule is the chloride salt, the primary synthetic route from 1-ethyl-2-methylquinolinium (quinaldine ethiodide) yields pinacyanol iodide due to the leaving group kinetics and solubility profiles of the starting materials. Consequently, this protocol is designed as a two-stage process:

  • Condensation: Synthesis of Pinacyanol Iodide via ethyl orthoformate condensation.

  • Metathesis: Quantitative anion exchange to Pinacyanol Chloride.

Reaction Mechanism

The formation of the carbocyanine chromophore involves the condensation of two moles of the quaternary quinolinium salt with one mole of ethyl orthoformate in the presence of a base (pyridine). The base facilitates the deprotonation of the activated 2-methyl group, generating the nucleophilic methylene base.

PinacyanolMechanism cluster_legend Reaction Phase Start This compound (Cation) Base Base (Pyridine) Deprotonation Start->Base Methylene Methylene Base (Nucleophile) Base->Methylene - H+ Ortho Ethyl Orthoformate (Electrophile) Methylene->Ortho Attack Inter1 Intermediate Acetal/Hemiacetal Ortho->Inter1 - EtOH Condensation 2nd Equivalent Condensation Inter1->Condensation + Methylene Base ProductI Pinacyanol Iodide (Blue Solid) Condensation->ProductI - EtOH, - H+ Exchange Anion Exchange (Resin/AgCl) ProductI->Exchange Final Pinacyanol Chloride (Target) Exchange->Final Cl- substitution

Figure 1: Mechanistic pathway for the synthesis of Pinacyanol Chloride. The process requires an initial condensation to the iodide salt followed by a discrete anion exchange step.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
This compound iodide 606-55-3>98%Precursor (Quinaldine ethiodide)
Triethyl orthoformate 122-51-0ReagentCarbon bridge source
Pyridine 110-86-1AnhydrousSolvent & Base
Amberlite® IRA-400 (Cl form) N/AIon ExchangeAnion exchange resin
Methanol 67-56-1HPLCSolvent
Diethyl Ether 60-29-7ACSPrecipitant
Equipment
  • Reflux apparatus (Round bottom flask, condenser, heating mantle).[1]

  • Glass chromatography column (for ion exchange).

  • Rotary evaporator.[2]

  • Vacuum filtration setup (Buchner funnel).

  • UV-Vis Spectrophotometer (QC).

Experimental Protocol

Part A: Synthesis of Pinacyanol Iodide

Note: Perform all steps involving pyridine in a certified chemical fume hood.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound iodide (3.0 g, 10 mmol) in anhydrous pyridine (15 mL).

  • Addition: Add triethyl orthoformate (2.5 mL, 15 mmol, 1.5 eq) to the suspension.

  • Reflux: Attach a reflux condenser. Heat the mixture to boiling (approx. 115°C) with stirring.

    • Observation: The solid will dissolve, and the solution will rapidly turn a deep, intense blue color, characteristic of the cyanine chromophore.

  • Reaction Duration: Maintain reflux for 90 minutes .

  • Crystallization: Remove the heat source and allow the flask to cool to room temperature. The dye may begin to crystallize as dark needles.

  • Precipitation: To maximize yield, dilute the reaction mixture with diethyl ether (50 mL) while stirring. This precipitates the dye and removes excess pyridine/orthoformate.

  • Filtration: Filter the dark blue/green crystals using vacuum filtration. Wash the filter cake copiously with diethyl ether to remove residual pyridine.

  • Drying: Air dry the crystals or dry under vacuum.

    • Yield Expectation: ~70-80% of Pinacyanol Iodide.

Part B: Conversion to Pinacyanol Chloride (Anion Exchange)

The iodide salt is sparingly soluble in cold water but soluble in alcohols. The chloride salt is desired for higher water solubility and biological compatibility.

Method: Ion Exchange Chromatography (Recommended for Scale)

  • Resin Preparation: Pack a glass column with Amberlite® IRA-400 (Cl form) resin (approx. 20 g).

    • Activation: Wash the column with 100 mL of 1M HCl, followed by distilled water until the eluate is neutral, then equilibrate with Methanol (50 mL).

  • Sample Loading: Dissolve the Pinacyanol Iodide (1.0 g) obtained in Part A in the minimum amount of warm Methanol (approx. 50-100 mL). Ensure complete dissolution; filter if necessary to remove particulates.

  • Elution: Pass the blue methanol solution through the resin column at a slow flow rate (approx. 1-2 mL/min).

    • Mechanism:[3][4][5] The resin captures I⁻ ions and releases Cl⁻ ions into the solution.

  • Collection: Collect the blue eluate. Wash the column with an additional 50 mL of methanol to recover all dye.

  • Isolation: Evaporate the methanolic solution to dryness using a rotary evaporator.

  • Recrystallization: Recrystallize the residue from hot Ethanol or Isopropanol . Allow to cool slowly to form high-purity crystals.

  • Final Product: Pinacyanol Chloride appears as green crystals with a metallic bronze reflex.

Quality Control & Characterization

Verify the identity and purity of the synthesized Pinacyanol Chloride using the following parameters.

ParameterSpecificationMethod/Notes
Appearance Green crystals / Bronze reflexVisual Inspection
Solubility Soluble in Water (Blue), EtOHIodide is less water-soluble
Melting Point ~270°C (decomposition)Capillary method
UV-Vis (

)
604 nm (Monomer)Solvent: Methanol
UV-Vis (Secondary) ~550 nm (H-aggregate/Dimer)Prominent in aqueous solution
Halide Test Precipitate with AgNO₃Dissolve in water, add AgNO₃. White ppt = Cl⁻ (Pure). Yellow ppt = I⁻ (Incomplete exchange).
UV-Vis Spectrum Analysis

Pinacyanol is a metachromatic dye. In organic solvents (Methanol), it exists primarily as a monomer (


 604 nm). In water, it readily forms H-aggregates (dimers), resulting in a secondary peak around 550 nm.

Workflow cluster_QC Quality Control Decision Tree Sample Isolated Product Solubility Dissolve in Water Sample->Solubility AgNO3 Add AgNO3 (aq) Solubility->AgNO3 ResultWhite White Precipitate (AgCl) AgNO3->ResultWhite Pure ResultYellow Yellow Precipitate (AgI) AgNO3->ResultYellow Contaminated Pass PASS: Chloride Salt ResultWhite->Pass Fail FAIL: Iodide Present Repeat Ion Exchange ResultYellow->Fail

Figure 2: Rapid chemical validation workflow to confirm complete anion exchange.

Troubleshooting & Optimization

  • Low Yield in Part A: Ensure Pyridine is anhydrous. Water quenches the intermediate. If the reaction doesn't turn deep blue within 5 minutes of reflux, check reagents.

  • Incomplete Ion Exchange: If the final product yields a yellow precipitate with Silver Nitrate, the resin capacity may be exhausted or the flow rate was too high. Regenerate resin or repeat the pass.[4]

  • Oiling Out: If the product comes out as a tar/oil during recrystallization, scratch the side of the flask with a glass rod or add a seed crystal. Use a solvent mixture (EtOH/Ether) to induce crystallization.[6]

Safety Considerations

  • Sensitizer: Pinacyanol is a potent photosensitizer. While not highly toxic, it should be handled with gloves to avoid staining skin and potential phototoxic reactions.

  • Pyridine: Highly flammable and toxic by inhalation. Causes male sterility. Strictly use in a fume hood.

  • Waste: Dispose of halogenated organic waste (pyridine/iodide mixtures) according to institutional EHS protocols.

References

  • Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers. (The definitive text on cyanine chemistry).
  • Fischer, A., & Hamer, F. M. (1933). "Tricarbocyanines". Journal of the Chemical Society, 189.

  • ChemicalBook. (2023). Pinacyanol Chloride Properties and Synthesis.

  • Sigma-Aldrich. (2023). Pinacyanol Chloride Product Specification & Safety Data Sheet.

  • Mialocq, J. C., et al. (1984). "Flash photolysis of cyanine dyes. Pinacyanol chloride".[3][6][7][8] Journal of the Chemical Society, Faraday Transactions 2.

Sources

Troubleshooting & Optimization

Removing unreacted 1-Ethyl-2-methylquinolinium from dye mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 1-Ethyl-2-methylquinolinium Salts

Executive Summary

The presence of unreacted This compound iodide (and related salts) in cyanine dye mixtures is a critical impurity issue. This precursor is a quaternary ammonium salt that competes with the final dye for binding sites in biological assays and can quench fluorescence via the heavy-atom effect (if the iodide counter-ion persists).

This guide provides a tiered purification strategy. We move from bulk separation (solubility-based) to high-purity isolation (chromatographic), ensuring the removal of this specific cationic precursor.

Module 1: Diagnostic Triage

Stop and Analyze: Before choosing a protocol, determine the polarity of your final dye product. The starting material (this compound) is a polar, cationic salt soluble in water and lower alcohols.

Dye Characteristic Solubility Profile Recommended Protocol
Hydrophobic (Non-sulfonated)Soluble in DCM, CHCl₃, DMSO. Insoluble in Water/Ether.Protocol A (Precipitation) + Protocol C (Flash)
Hydrophilic (Sulfonated/Water-Soluble)Soluble in Water, MeOH. Insoluble in Ether/DCM.Protocol B (RP-HPLC)
Intermediate (Short chain)Soluble in Alcohols. Variable in Water.Protocol A (Trituration) + Protocol B (RP-HPLC)
Module 2: Solubility-Based Protocols (The "Crash" Method)
Protocol A: Ether Precipitation & Trituration

Best for: Hydrophobic dyes where the starting material is more soluble in alcohols than the dye.

The Logic: this compound iodide is moderately soluble in ethanol but virtually insoluble in diethyl ether. However, it often "oils out" rather than crystallizing. We exploit the aggregation tendency of the dye to force it out of solution while keeping the precursor dissolved or suspending it for washing.

Step-by-Step:

  • Concentration: Evaporate the reaction solvent (usually Ethanol or Acetic Anhydride) to a minimum volume (approx. 2–5 mL per gram of dye). Do not dry completely.

  • The "Crash": Add chilled Diethyl Ether (or Ethyl Acetate) dropwise with vigorous stirring. Ratio: 20:1 (Ether:Dye solution).

  • Observation:

    • Success: Solid precipitate forms.

    • Failure: A sticky oil forms at the bottom.

  • Trituration (If Oiling Occurs): Decant the supernatant. Add fresh ether. Sonicate the oil for 5–10 minutes. The mechanical energy often induces crystallization.

  • Filtration: Filter the solid.

  • The Critical Wash: Wash the filter cake with Acetone (chilled).

    • Why? The starting quinolinium salt has higher solubility in acetone than many long-chain cyanine dyes. This wash selectively strips the precursor.

Validation Check: Run a TLC (Silica). Mobile Phase: DCM/MeOH (90:10). The dye will move (Rf ~0.4–0.8); the quinolinium salt will stay near the baseline or streak.

Module 3: Chromatographic Purification
Protocol B: Reverse-Phase HPLC (The Gold Standard)

Best for: High-purity requirements (>98%) and water-soluble dyes.

The Logic: The this compound cation is significantly less hydrophobic than the conjugated cyanine dye (especially penta- or heptamethine dyes). On a C18 column, the precursor elutes early, while the dye elutes late.

System Parameters:

  • Column: C18 Preparative Column (e.g., 5µm, 100Å).

  • Mobile Phase A: Water + 0.1% TFA (or 0.1% Acetic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 30 minutes.

Elution Profile:

  • t = 2–5 min: Unreacted salts & Quinolinium precursor (Polar).

  • t = 15–25 min: Product Cyanine Dye (Hydrophobic retention).

Protocol C: Normal Phase Flash Chromatography (Alumina)

Best for: Large scale purification of hydrophobic dyes.

Critical Warning: Do not use standard Silica Gel without modification. Cationic dyes interact strongly with silanol groups (Si-O⁻), leading to irreversible adsorption or severe streaking.

Modified Method:

  • Stationary Phase: Neutral Alumina (Brockmann Grade II or III) is preferred over silica.

  • Mobile Phase: DCM / Methanol gradient (0% to 10% MeOH).

  • Additive: If using Silica, add 1% Triethylamine (TEA) to the mobile phase to block silanol sites.

Module 4: Decision Workflow (Visualization)

The following diagram illustrates the logical flow for removing the quinolinium impurity.

PurificationWorkflow Start Crude Reaction Mixture (Contains Dye + Quinolinium Salt) SolubilityCheck Is Dye Water Soluble? Start->SolubilityCheck EtherPrecip Protocol A: Ether Precipitation SolubilityCheck->EtherPrecip No (Hydrophobic) HPLC Protocol B: Prep RP-HPLC (C18 Gradient) SolubilityCheck->HPLC Yes (Hydrophilic) CheckPurity1 TLC Check: Is Precursor Present? EtherPrecip->CheckPurity1 WashAcetone Wash Filter Cake with Chilled Acetone CheckPurity1->WashAcetone Yes (Dirty) PureDye Pure Dye (>98%) CheckPurity1->PureDye No (Clean) WashAcetone->CheckPurity1 Re-check FlashChrom Protocol C: Alumina Flash (DCM/MeOH) WashAcetone->FlashChrom If persistent FlashChrom->PureDye HPLC->PureDye Waste Discard Filtrate/Early Fractions (Contains Quinolinium) HPLC->Waste Early Elution

Caption: Decision matrix for separating quinolinium precursors based on dye solubility and purity requirements.

Module 5: Troubleshooting FAQ

Q1: My product is "oiling out" during ether precipitation. How do I fix this?

  • Cause: The solution is too concentrated, or the ether was added too quickly, trapping solvent molecules.

  • Fix: Decant the supernatant. Add fresh diethyl ether. Place the flask in an ultrasonic bath (sonicator) for 15 minutes. The sonic waves disrupt the amorphous oil, encouraging the lattice formation required for crystallization.

Q2: I see a "ghost peak" eluting right before my dye on HPLC.

  • Cause: This is likely the Hemicyanine intermediate. Cyanine synthesis is a two-step condensation.[1] If the reaction didn't go to completion, you have a molecule that is "half-dye, half-salt."

  • Fix: This is harder to remove than the starting material. You must optimize the HPLC gradient (make it shallower, e.g., 0.5% increase per minute) to separate the hemicyanine from the full cyanine.

Q3: Does the Iodide counter-ion matter?

  • Insight: Yes. This compound is typically an iodide salt.[2] Iodide (I⁻) is a heavy atom and a known fluorescence quencher.

  • Recommendation: After purification, perform an Ion Exchange .[3] Dissolve the dye in MeOH and pass it through an Amberlite IRA-400 (Chloride form) resin. This replaces I⁻ with Cl⁻, often improving fluorescence quantum yield and solubility.

Q4: Can I use extraction (Liquid-Liquid) to remove the salt?

  • Analysis: Generally, no. Both the quinolinium salt and the cyanine dye are cationic. They will both partition similarly in standard aqueous/organic extractions. However, if your dye is very hydrophobic (e.g., indocyanine with long alkyl tails), you can wash the organic layer (DCM) with water. The starting salt will partition into the water more readily than the dye.

References
  • Mason, S. J., et al. (2002). "Solid-phase synthesis of asymmetrical cyanine dyes." Journal of Organic Chemistry. (Describes the differing polarities of precursors vs. final dyes and purification via filtration).

  • Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. (Establishes the standard for C18 HPLC purification of water-soluble cyanine derivatives).

  • Fegas, R., et al. (2010).[4][5] "Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC." Asian Journal of Chemistry. (Provides analogous protocols for separating quinoline-based salts using C18 columns).

  • Sigma-Aldrich. "1,1'-Diethyl-2,2'-cyanine iodide Product Sheet." (Confirming solubility data: Soluble in water/ethanol, insoluble in ether).

Sources

Minimizing side reactions during quinolinium dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Purity

Welcome to the technical support center for quinolinium dye synthesis. As a Senior Application Scientist, I understand that synthesizing these vital compounds—core to applications from bio-imaging to photocatalysis—can be a formidable challenge.[1][2] Low yields, stubborn impurities, and unpredictable outcomes are common hurdles.

This guide is structured to move beyond simple protocols. It provides a deep dive into the causality of common side reactions and offers field-proven strategies to mitigate them. Here, you will find not just the "how," but the critical "why" behind each experimental choice, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during quinolinium dye synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields are a frequent frustration, often stemming from a few key issues.[3][4] Understanding the underlying cause is the first step toward a successful optimization.

  • Likely Cause 1: Competing Self-Condensation Reactions In syntheses like the Friedländer condensation, which joins a 2-aminoaryl aldehyde or ketone with a compound having an α-methylene group, the methylene-containing reactant can react with itself.[3] This is particularly common under basic conditions, where an aldol condensation can outcompete the desired quinoline formation, consuming your starting material.[4]

  • Likely Cause 2: Degradation Under Harsh Conditions Traditional methods often rely on high temperatures and strong acid or base catalysts.[3] These conditions can degrade sensitive starting materials or the quinolinium product itself.[5] For cyanine dyes, high temperatures required for N-alkylation can be particularly destructive to delicate functional groups you may wish to preserve for later conjugation.[6][7]

  • Likely Cause 3: Poor Solubility of Reactants If your reactants are not fully dissolved, the reaction can be slow or incomplete. This is a common issue when scaling up reactions or when using solvents that are not optimized for the specific substrates. In microwave-assisted reactions, poor solubility can also lead to inefficient energy absorption.[3]

  • Likely Cause 4: Inactive or Inappropriate Catalyst The choice of catalyst is critical. An inactive batch, insufficient loading, or a catalyst that is not suited for your specific substrates can lead to a stalled or sluggish reaction.[3][4]

Q2: I'm observing multiple spots on my TLC, and purification is a nightmare. What are these side products and how do I prevent them?

The formation of multiple products is a classic sign of competing reaction pathways. Identifying these side products is key to adjusting your conditions for better selectivity.

  • Likely Cause 1: Formation of Regioisomers When using asymmetrically substituted anilines in reactions like the Gould-Jacobs or Combes synthesis, cyclization can occur at two different positions, leading to a mixture of regioisomers.[8][9] This outcome is governed by a delicate balance of steric and electronic effects.[8]

  • Likely Cause 2: Symmetrical "Homo-Condensation" In the synthesis of asymmetrical cyanine dyes, where two different heterocyclic precursors are joined by a polymethine bridge, it's common for two molecules of the same precursor to react, forming a symmetrical dye.[7] This is especially problematic if the reactivities of the two different heterocyclic components are not well-matched. Separating these symmetrical byproducts from the desired asymmetrical dye can be extremely challenging.[7]

  • Likely Cause 3: Over-Sulfonation When introducing water-solubilizing sulfo groups, it is possible to form disulfonic acid byproducts alongside the desired monosulfonated product.[10] These can be difficult to separate and may impact the final properties of the dye.

  • Likely Cause 4: Vilsmeier-Haack Side Reactions The Vilsmeier-Haack reaction, used to synthesize functionalized quinolines like 2-chloro-3-formylquinolines, can sometimes lead to bis-formylation or other unintended reactions if the substrate is highly activated or the conditions are not carefully controlled.[11]

Proactive Strategies for Minimizing Side Reactions

Effective synthesis is about proactive control, not just reactive troubleshooting. The following section outlines key strategies to design your experiments for success from the outset.

1. Strategic Optimization of Reaction Conditions

Careful control over the reaction environment is the most powerful tool for directing the outcome.

ParameterOptimization Strategy & Rationale
Temperature Strategy: Lower the reaction temperature. Forcing conditions often lead to decomposition and side reactions.[3][8] A lower temperature can enhance selectivity.[3] Alternative: Consider microwave-assisted synthesis. This can dramatically shorten reaction times, minimizing the exposure of sensitive compounds to high temperatures.[12]
Catalyst Strategy: Shift from harsh catalysts (conc. H₂SO₄, NaOH) to milder, more selective systems. Examples: Molecular iodine, gold(III) catalysts, or SiO₂ nanoparticles have proven effective under gentler conditions.[3] For some reactions, simply using a few drops of a strong acid is sufficient without needing stoichiometric amounts.[4]
Solvent Strategy: Select a solvent that ensures complete dissolution of all reactants.[3] For thermal cyclizations, high-boiling inert solvents like diphenyl ether can be crucial for reaching the necessary temperatures without degradation.[8] In some cases, switching to a more polar solvent like DMF or ethanol can improve yields.[3]
Stoichiometry Strategy: In asymmetrical syntheses, use a slight excess (e.g., 1.1 equivalents) of one of the heterocyclic precursors. This can help drive the reaction to completion and makes the removal of the excess reagent via a simple aqueous workup easier than purifying a mixture of dyes.[7]
2. Modular Synthesis: A "Build-in-Stages" Approach

For complex dyes with sensitive functional groups (e.g., for bioconjugation), a modular approach is often superior to a one-pot synthesis.

Core Principle: Attach delicate or highly reactive functional groups in the final steps of the synthesis.[6][7] This protects them from the harsh conditions that may be required for building the core quinolinium scaffold.

cluster_0 Core Scaffold Synthesis cluster_1 Functional Group Attachment A Heterocyclic Precursor 1 (e.g., Indolenine) B N-Alkylation / Quaternization A->B C Condensation with Polymethine Bridge B->C D Formation of Quinolinium Core C->D F Final Coupling Reaction (e.g., Amide Bond Formation) D->F E Delicate Functional Group (e.g., NHS Ester, Alkyne) E->F Start Problem: Low Yield Check_TLC Analyze TLC of crude product. Are starting materials present? Start->Check_TLC SM_Present Yes, starting materials remain Check_TLC->SM_Present SM_Absent No, starting materials consumed Check_TLC->SM_Absent Cause1 Incomplete Reaction SM_Present->Cause1 Cause2 Degradation / Side Reactions SM_Absent->Cause2 Action1 Troubleshoot: 1. Increase reaction time/temp. 2. Check catalyst activity. 3. Improve reactant solubility. Cause1->Action1 Action2 Troubleshoot: 1. Lower reaction temperature. 2. Use a milder catalyst. 3. Monitor reaction to avoid over-running. Cause2->Action2

Sources

Technical Support Center: 1-Ethyl-2-methylquinolinium Solubility & Counter-Ion Management

[1]

Executive Summary

The physicochemical behavior of 1-Ethyl-2-methylquinolinium (a core intermediate for cyanine dyes and NLO materials) is dictated by its counter-ion.[1] Users frequently encounter solubility mismatches or handling difficulties (e.g., deliquescence) because they treat the Bromide and Iodide salts as interchangeable. They are not.

This guide addresses the specific solubility profiles, hygroscopicity, and ion-exchange protocols required to optimize your experimental workflow.

Module 1: The Counter-Ion Matrix (Br⁻ vs. I⁻)

The choice between Bromide and Iodide determines the solvent compatibility and storage stability of your compound.

Comparative Physicochemical Profile
FeatureBromide Salt (Br⁻) Iodide Salt (I⁻) Mechanistic Driver
Water Solubility High (>100 mg/mL)Low (<10 mg/mL)Hydration Enthalpy: Br⁻ is smaller and harder, interacting strongly with water dipoles.[1] I⁻ is large/soft, with poor hydration.[1]
Alcohol Solubility High (MeOH, EtOH)Moderate (Soluble hot, crystallizes cold)Lattice Energy: The Iodide lattice is often more stable relative to its solvation in alcohols, facilitating recrystallization.[1]
DCM/CHCl₃ Solubility Low/ModerateHigher Ion Pairing: The large, soft Iodide anion forms tighter ion pairs with the Quinolinium cation in non-polar media.[1]
Hygroscopicity High (Deliquescent) Low (Non-hygroscopic)Surface Energy: Bromide salts avidly absorb atmospheric moisture, often turning into "oils" or sticky gums.[1]
Primary Use Case Aqueous buffers, biological assaysOrganic synthesis, Dye precursor, Long-term storageStability vs. Solubility trade-off.[1]

Module 2: Troubleshooting Guides

Scenario A: "My compound has turned into a sticky yellow oil/goo."

Diagnosis: You are likely using the Bromide salt and it has absorbed atmospheric moisture (deliquescence).[1] Immediate Fix:

  • Dissolve the "oil" in a minimum amount of hot Ethanol.

  • Add Diethyl Ether or Hexane dropwise until cloudy.

  • Cool to -20°C to induce crystallization.

  • Prevention: Store in a desiccator. If dry handling is impossible, convert to the Iodide salt (see Protocol 1).

Scenario B: "The compound precipitates immediately upon adding to my aqueous buffer."

Diagnosis: You are likely using the Iodide salt in a high-concentration stock.[1] The solubility product (

Immediate Fix:
  • Co-solvent: Pre-dissolve the stock in DMSO (Dimethyl Sulfoxide) or Methanol before adding to the buffer. Keep the final organic % below 5% if compatible with your assay.

  • Ion Exchange: If the assay cannot tolerate organics, you must convert the Iodide salt to the Bromide or Chloride salt (see Protocol 2).

Scenario C: "I cannot extract the compound into the organic phase (DCM)."

Diagnosis: You are likely using the Bromide or Chloride salt, which partitions poorly into non-polar solvents due to high water affinity. Immediate Fix:

  • Metathesis In-Situ: Add an excess of Sodium Iodide (NaI) or Potassium Hexafluorophosphate (

    
    ) to the aqueous phase.[1]
    
  • Mechanism: The bulky anion (I⁻ or

    
    ) will pair with the Quinolinium cation, rendering it lipophilic ("soft-soft" interaction) and driving it into the organic layer.[1]
    

Module 3: Visual Decision & Workflow Logic

The following diagrams illustrate the decision process for solvent selection and the workflow for ion exchange.

Figure 1: Solubility & Application Decision Tree

SolubilityLogicStartStart: this compoundAppTypeSelect ApplicationStart->AppTypeAqAssayAqueous / Biological AssayAppType->AqAssayNeeds Buffer Sol.OrgSynOrganic Synthesis / Dye PrepAppType->OrgSynNeeds Organic Sol.CheckIon1Current Ion: Iodide?AqAssay->CheckIon1CheckIon2Current Ion: Bromide?OrgSyn->CheckIon2ActionExchProtocol: Ion Exchange(Convert to Br/Cl)CheckIon1->ActionExchYes (Insoluble)ResultSolHigh Water Solubility(Hygroscopic Risk)CheckIon1->ResultSolNo (Already Br/Cl)ActionMetaProtocol: Metathesis(Convert to I)CheckIon2->ActionMetaYes (Hygroscopic)ResultStabHigh Stability / Crystallinity(Low Water Sol)CheckIon2->ResultStabNo (Already I)ActionExch->ResultSolActionMeta->ResultStab

Caption: Decision matrix for selecting the optimal counter-ion based on experimental solvent requirements.

Module 4: Standard Operating Protocols (SOPs)

Protocol 1: Anion Metathesis (Bromide Iodide)

Objective: Isolate a stable, non-hygroscopic solid from a reaction mixture.[1]

  • Dissolution: Dissolve 1.0 eq of the crude Quinolinium Bromide in a minimum volume of warm Ethanol (

    
    ).
    
  • Precipitant Prep: Prepare a saturated solution of Potassium Iodide (KI, 1.5 eq) in water.[1]

  • Mixing: Slowly add the KI solution to the Quinolinium solution with vigorous stirring.

    • Observation: A yellow/green precipitate should form immediately due to the lower solubility of the Iodide salt (Common Ion Effect).

  • Crystallization: Cool the mixture to

    
     for 2 hours.
    
  • Filtration: Filter the solid and wash with cold water (removes excess KBr/KI) followed by cold Acetone (removes organic impurities).

  • Drying: Dry under vacuum.[1] The resulting Iodide salt is stable in air.

Protocol 2: Ion Exchange Resin (Iodide Bromide/Chloride)

Objective: Convert the stable Iodide salt into a water-soluble form for biological assays.

  • Resin Prep: Use a strong anion exchange resin (e.g., Amberlite IRA-400 or Dowex 1x8) in the Chloride form.[1]

    • Activation: Wash resin with 1M HCl (or HBr), then rinse with distilled water until pH is neutral.[1]

  • Loading: Pack the resin into a glass column.

  • Elution: Dissolve the Quinolinium Iodide in 50% Methanol/Water (necessary to solubilize the starting material). Load onto the column.[2]

  • Collection: Elute with water or 10% Methanol.

    • Mechanism:[1][3] The affinity of the resin for Iodide is much higher than for Chloride/Bromide. The Iodide stays on the resin; the water-soluble Chloride salt elutes.

  • Finishing: Lyophilize (freeze-dry) the eluate. Do not heat dry , as the resulting Chloride/Bromide salt will be extremely hygroscopic.

FAQ: Frequently Asked Questions

Q1: Can I use the Iodide salt for NMR in


?A:

1


1

Q2: Why is my Bromide salt weighing more than calculated? A: It has absorbed water.[1] Bromide salts of quaternary nitrogens are notorious for holding "bound" water. You must dry it under high vacuum (


Q3: Does the counter-ion affect the UV-Vis absorption maximum (


)?A:

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Detailed discussion on ion-pairing and solvatochromism in quaternary salts).

  • Hamer, F. M. (1964).[1] The Cyanine Dyes and Related Compounds. Interscience Publishers.[1] (The authoritative text on the synthesis and solubility of quinolinium dye precursors).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying and purifying quaternary ammonium salts).

  • Thermo Fisher Scientific. (2024).[1] this compound iodide Safety Data Sheet (SDS). (Verifies physical state and solubility data).

Validation & Comparative

1H NMR Interpretation Guide: 1-Ethyl-2-methylquinolinium Iodide

[2][3]

Executive Summary
  • Compound: this compound iodide (Quaternary Ammonium Salt).[1][2][3]

  • Primary Application: Synthesis of cyanine dyes (e.g., Pinacyanol), photosensitizers.[1][2][3]

  • Critical Diagnostic: The appearance of a distinct ethyl group pattern (triplet + quartet) and the downfield shift of the C2-methyl group (~0.3–0.4 ppm) compared to the neutral precursor.[1][2][3]

  • Preferred Solvent: DMSO-d

    
     (Due to salt solubility; CDCl
    
    
    is poor for this iodide salt).[1][2][3]

Part 1: Comparative Analysis (Product vs. Precursor)

The most effective way to verify the synthesis of this compound iodide is by direct comparison with its unalkylated precursor, 2-Methylquinoline.[2] The quaternization of the nitrogen atom introduces a positive charge that significantly deshields the entire ring system and adjacent alkyl groups.[1][2][3]

Spectral Comparison Table
Proton AssignmentPrecursor: 2-Methylquinoline Product: this compound Iodide Shift Difference (

)
Diagnostic Note
Solvent CDCl

(Standard)
DMSO-d

(Required for Salt)
N/ASolvent change contributes slightly to shifts.[1][2][3]
N-Ethyl (CH

)
Absent4.90 – 5.10 ppm (q, 2H) NEW SIGNAL Primary confirmation of N-alkylation.
N-Ethyl (CH

)
Absent1.50 – 1.60 ppm (t, 3H) NEW SIGNAL Coupled to the CH

(J

7 Hz).[1][2][3]
C2-Methyl 2.74 ppm (s, 3H) 3.05 – 3.15 ppm (s, 3H) +0.3 – 0.4 ppm Deshielded by adjacent N

positive charge.[1][2][3]
H-8 (Aromatic) ~8.05 ppm (d)~9.00 ppm (d) +1.0 ppm H-8 is spatially close to the N-Ethyl and N

, causing extreme deshielding.[1][2][3]
H-3, H-4 (Hetero) 7.2 – 8.0 ppm8.0 – 8.6 ppm +0.5 – 1.0 ppm General deshielding of the hetero-ring.[1][2][3]

Note on Counter-ions: The Iodide (I


) counter-ion is non-coordinating in DMSO.[1][2][3] If using Chloride (Cl

) or Tosylate (OTs

), chemical shifts may vary slightly due to ion-pairing effects, particularly in less polar solvents.[1][2][3]

Part 2: Detailed Structural Interpretation

The "Fingerprint" of Quaternization

The transformation from a neutral quinoline to a cationic quinolinium salt fundamentally alters the electronic environment.[1][2][3]

  • Deshielding Effect: The positive charge on the nitrogen withdraws electron density from the aromatic ring (induction and resonance).[1][2][3] This causes all ring protons to shift downfield (higher ppm).[2][3]

  • Anisotropic Effect: The N-Ethyl group is held rigidly, often causing specific steric compression on the H-8 proton (the "peri" position), shifting it further downfield than other aromatic protons.[1][2][3]

Assignment Logic (Step-by-Step)
  • Identify the Solvent: Locate the DMSO-d

    
     residual pentet at 2.50 ppm  and water peak at 3.33 ppm .[1][2][3]
    
  • Verify the Aliphatic Region (1.0 – 5.5 ppm):

    • Look for the Triplet at ~1.55 ppm (3H).[2][3] This is the terminal methyl of the ethyl group.[2][3]

    • Look for the Singlet at ~3.10 ppm (3H).[2][3] This is the C2-Methyl group.[2][3] Crucial: If this is at 2.7 ppm, you have unreacted starting material.[1][2][3]

    • Look for the Quartet at ~5.00 ppm (2H).[1][2][3] This is the N-methylene.[2][3] It is very far downfield for a CH

      
       because it is directly attached to the positively charged nitrogen.[2][3]
      
  • Analyze the Aromatic Region (7.5 – 9.5 ppm):

    • Integrate the entire region.[2][3] It should correspond to 6 protons .[1][2][3]

    • The doublet furthest downfield (often near 9.0 ppm) is typically H-8 or H-4 , heavily deshielded by the cationic center.[1][2][3]

Part 3: Experimental Protocols

A. Synthesis (Context for Analysis)
  • Reaction: 2-Methylquinoline + Ethyl Iodide

    
     this compound iodide.[1][2][3]
    
  • Conditions: Reflux in toluene or neat (solvent-free) in a sealed tube.

  • Workup: The product precipitates as a yellow solid.[1][2][3] Filtration removes unreacted starting material (which is soluble in toluene/ether).[2][3]

B. NMR Sample Preparation

This protocol ensures a self-validating sample free from concentration artifacts.[1][2][3]

  • Solvent Choice: Use DMSO-d

    
      (99.8% D).[1][2][3]
    
    • Why? The iodide salt is insoluble in CDCl

      
       and CCl
      
      
      .[1][2][3] D
      
      
      O can be used, but it may cause exchange of the acidic C2-methyl protons over time (deuteration), causing the signal to disappear.[1][3]
  • Concentration: Dissolve 10–15 mg of the yellow solid in 0.6 mL of DMSO-d

    
    .
    
    • Visual Check: The solution should be clear yellow.[1][2][3] If cloudy, filter through a small glass wool plug directly into the NMR tube.[2][3]

  • Reference: Calibrate to the residual DMSO peak at 2.50 ppm .

Part 4: Visualization of Logic & Structure

Figure 1: Interpretation Decision Tree

A logical workflow for verifying the product structure from the raw spectrum.

NMR_InterpretationStartStart: Acquire 1H NMR(DMSO-d6)Check_SolventCheck Solvent Peaks:DMSO (2.50 ppm)H2O (3.33 ppm)Start->Check_SolventCheck_AliphaticAnalyze Aliphatic Region(1.0 - 5.5 ppm)Check_Solvent->Check_AliphaticDecision_C2MeLocate C2-Methyl SingletCheck_Aliphatic->Decision_C2MeResult_SMPeak at ~2.7 ppm:Unreacted Starting MaterialDecision_C2Me->Result_SM2.7 ppmResult_ProdPeak at ~3.1 ppm:Cationic Product FormedDecision_C2Me->Result_Prod3.1 ppmCheck_EthylCheck for Ethyl Group:Triplet (~1.5 ppm)Quartet (~5.0 ppm)Result_Prod->Check_EthylConclusionConclusion:Pure this compound IodideCheck_Ethyl->Conclusion

Caption: Decision tree for validating this compound iodide synthesis via 1H NMR.

Figure 2: Chemical Shift Mapping

Visualizing the deshielding effect of the N-alkylation.

Shift_Mapcluster_0Neutral Precursor(2-Methylquinoline)cluster_1Quaternary Product(this compound)N_PreN (Neutral)N_ProdN+ (Cation)N_Pre->N_ProdAlkylationMe_PreC2-Me2.74 ppmMe_ProdC2-Me3.10 ppmMe_Pre->Me_Prod+0.36 ppm(Deshielding)H8_PreH-8~8.0 ppmH8_ProdH-8~9.0 ppmH8_Pre->H8_Prod+1.0 ppm(Peri-effect)Et_ProdN-Ethyl4.9 ppm (q)1.5 ppm (t)N_Prod->Et_ProdAttached

Caption: Chemical shift map illustrating the downfield shifts induced by quaternization.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 69076, this compound iodide. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1][2][3] (Used for solvent residual peak calibration).[1][2][3] Retrieved from [Link]

Comparative Mass Spectrometry Guide: 1-Ethyl-2-methylquinolinium Cation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide
Author: Senior Application Scientist, Mass Spectrometry Division[1]

Executive Summary

This guide provides a technical analysis of the 1-Ethyl-2-methylquinolinium cation (


), a critical quaternary ammonium precursor used in the synthesis of cyanine dyes and photosensitizers.[1]

Unlike protonated basic drugs (


), this analyte carries a permanent positive charge  (

), necessitating specific ionization strategies. This guide compares Electrospray Ionization (ESI) against Matrix-Assisted Laser Desorption/Ionization (MALDI) , establishing ESI-MS/MS as the gold standard for quantification while evaluating MALDI for high-throughput solid-state screening.[1]

Key Technical Data:

  • Exact Mass (

    
    ):  172.1121 Da[1]
    
  • Primary Transition:

    
     (Loss of 
    
    
    
    )
  • Optimal Mode: Positive Ion Mode (

    
    ESI)
    

The Analyte: Chemical Context & Ion Physics

Before selecting an instrument, one must understand the ion physics of the target. This compound is a "pre-charged" ion.[1]

  • Charge State: Fixed quaternary ammonium.[1] It does not require low pH solvents for protonation, making it detectable in neutral buffers.

  • Solubility: Highly soluble in polar organic solvents (Methanol, Acetonitrile) and water.

  • Challenge: Low molecular weight (

    
     172) makes it susceptible to solvent background noise in ESI and matrix interference in MALDI.[1]
    

Technology Comparison: ESI vs. MALDI

This section objectively compares the two dominant ionization techniques for quaternary salts.

Table 1: Performance Matrix
FeatureESI-MS/MS (Triple Quad) MALDI-TOF Verdict
Ionization Mechanism Desorption of pre-formed ions from liquid droplets.[1]Laser desorption from crystalline matrix.[1]ESI is softer and more stable.[1]
Low Mass Interference Moderate (Solvent clusters).[1]High (Matrix peaks

Da often obscure analyte).[1]
ESI wins for

172.[1]
Quantification Excellent (Linear dynamic range

orders).
Poor (Spot-to-spot crystal heterogeneity).[1]ESI is required for PK/Impurity studies.[1]
Throughput Moderate (LC runtime: 3–5 mins).[1]High (Seconds per sample).MALDI wins for QC screening.[1]
Sensitivity High (pg/mL range).[1]Moderate (ng/mL range).[1]ESI is superior for trace analysis.[1]
Expert Insight: Why ESI Prevails

While MALDI is faster, the this compound cation (


 172) falls directly into the "matrix suppression zone" of common matrices like CHCA or DHB.[1] Unless specialized matrices (e.g., 9-AA) are used, chemical noise renders MALDI unreliable for trace detection.[1] ESI is the recommended modality for drug development and impurity profiling. 

Fragmentation Dynamics (MS/MS)

Understanding the fragmentation pathway is vital for developing Selective Reaction Monitoring (SRM) methods.

Mechanism: The "Ethylene Loss" Pathway

Unlike protonated amines that often lose ammonia or water, quaternary N-ethyl ammonium salts typically undergo a Hofmann-type elimination in the gas phase.[1]

  • Parent Ion (

    
     172):  The intact cation.
    
  • Transition State: A

    
    -hydrogen on the ethyl group migrates to the nitrogen or ring system.[1]
    
  • Neutral Loss (

    
    ):  The ethyl group is cleaved as neutral ethylene (
    
    
    
    )
    .
  • Daughter Ion (

    
     144):  The resulting protonated 2-methylquinoline species.[1]
    

This transition (


) is the most sensitive and specific quantifier for this molecule.
Visualization: Fragmentation Pathway

FragmentationMechanism Parent Parent Cation [C12H14N]+ m/z 172.11 Transition Transition State (H-Rearrangement) Parent->Transition CID Energy (20-30 eV) Daughter Protonated 2-Methylquinoline [C10H10N]+ m/z 144.08 Transition->Daughter Major Pathway Neutral Neutral Loss Ethylene (C2H4) 28 Da Transition->Neutral Elimination

Figure 1: The primary collision-induced dissociation (CID) pathway involves the loss of ethylene to form the stable protonated quinoline core.[1]

Validated Experimental Protocol (ESI-LC-MS/MS)

This protocol is designed for self-validation.[1] If the


 transition is not observed, check the collision energy (CE) first.
A. Sample Preparation
  • Stock Solution: Dissolve 1 mg this compound iodide in 10 mL Methanol (100 ppm).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Formic acid is not needed for ionization (analyte is already charged) but improves LC peak shape by minimizing silanol interactions.[1]

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Rationale: The cation is moderately hydrophobic; a standard C18 gradient ensures separation from polar matrix salts.

C. MS Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.[1]

  • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE):

    • Quantifier: 25 eV (Transition

      
      ).[1]
      
    • Qualifier: 40 eV (Transition

      
      , ring cleavage/methyl loss).
      
Visualization: Analytical Workflow

Workflow cluster_prep Sample Prep cluster_lc Separation cluster_ms Detection S1 Dissolve in MeOH (Stock 100ppm) S2 Dilute in ACN:H2O (Working 100ppb) S1->S2 LC1 Injection (5 µL) S2->LC1 LC2 C18 Column Gradient Elution LC1->LC2 MS1 ESI Source (+) Pre-charged Cation LC2->MS1 MS2 Q1: Select m/z 172.1 MS1->MS2 MS3 Q2: CID (25 eV) MS2->MS3 MS4 Q3: Detect m/z 144.1 MS3->MS4

Figure 2: Step-by-step workflow for the quantification of this compound cation.[1]

Troubleshooting & Quality Control

  • Issue: Low Signal Intensity.

    • Cause: Ion suppression from matrix or too high Cone Voltage causing in-source fragmentation (stripping the ethyl group before Q1).[1]

    • Fix: Lower Cone Voltage; dilute sample.[1]

  • Issue: High Background at m/z 172.

    • Cause: Solvent clusters or contamination.[1]

    • Fix: Use High-Resolution MS (HRMS) or rely strictly on the MS/MS transition (

      
      ).[1]
      
  • Linearity Check: The method should be linear from 1 ng/mL to 1000 ng/mL (

    
    ).
    

References

  • National Institute of Standards and Technology (NIST). this compound iodide Spectra Data.[1] NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. this compound iodide Compound Summary. National Library of Medicine.[1] [Link]

  • Hermo, M. P., et al. (2006).[1][5] Development of analytical methods for multiresidue determination of quinolones... by LC-MS/MS. Journal of Chromatography A. (Demonstrates quinolone fragmentation patterns).[1] [Link]

  • Plater, M. J., & Raab, A. (2020).[6] Liquid chromatography–mass spectrometry analysis of dyes...[2][6] Journal of Chemical Research.[1][6] (Details LC-MS behavior of quaternary ammonium dyes). [Link]

  • Cohen, L. H., et al. (2007).[1] Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. Analytical Chemistry.[1][2][5][7] (General ESI vs MALDI comparison for small molecules). [Link]

Sources

Publish Comparison Guide: FTIR Spectral Characterization of 1-Ethyl-2-methylquinolinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-2-methylquinolinium iodide (and its related salts like tosylate or perchlorate) serves as a critical electrophilic intermediate in the synthesis of cyanine dyes and photosensitizing drugs. In drug development, verifying the complete quaternization of the quinoline nitrogen is a pivotal quality control step.

This guide provides a technical comparison of the FTIR spectral features of This compound iodide against its neutral precursor (2-Methylquinoline/Quinaldine ) and alternative salt forms. We focus on the "performance" of the spectral data—specifically, the diagnostic shifts that confirm reaction completion and product purity.

Key Technical Insight

The transition from a neutral quinoline base to a cationic quinolinium salt induces a distinct blue shift (to higher wavenumbers) and intensity increase in the aromatic ring stretching vibrations (


), driven by the increased positive charge density on the nitrogen atom.

Spectral Performance Comparison: Salt vs. Precursor

The most reliable method to validate the synthesis of this compound salts is to track the shift in vibrational modes relative to the starting material.

Comparative Data Table: Diagnostic Peaks
Spectral RegionVibrational ModePrecursor: 2-Methylquinoline (Neutral)Target: this compound Iodide (Cationic)Diagnostic Shift / Performance Note
High Frequency Aromatic C-H Stretch (

)

(Weak)

(Medium)
Unchanged: Retained aromaticity.
Aliphatic Alkyl C-H Stretch (

)

(Methyl only)

(Ethyl + Methyl)
Enhanced: Appearance of methylene (

) modes from the

-ethyl group.
Double Bond Ring C=N / C=C Stretch


CRITICAL INDICATOR: The quaternary nitrogen stiffens the ring, shifting this band up by

.
Ring Mode Aromatic Skeleton


Intensity Shift: Quaternization breaks symmetry, often making these bands sharper and more intense.
Fingerprint Out-of-Plane (oop) Bending


Pattern Retention: Confirms the 1,2-substitution pattern remains intact.
Anion Anion-Specific BandsNoneNone (for Iodide)Purity Check: Absence of broad bands confirms Iodide. (See Section 3 for Tosylate).

Expert Note: In the "Double Bond" region, the neutral precursor often shows a doublet or broad peak near


. Upon successful ethylation, this resolves into a distinct, sharp band near 

. If you see a shoulder at

, your reaction is incomplete.

Alternative Salt Comparison: Iodide vs. Tosylate

When selecting a salt form for drug formulation or dye synthesis, the counter-ion significantly impacts the FTIR "performance" (clarity of the spectrum).

The Iodide Salt (Performance: High Clarity)
  • Advantages: The iodide ion (

    
    ) is monoatomic and heavy; it has no vibrational modes  in the mid-IR region (
    
    
    
    ).
  • Result: The spectrum is a "clean" representation of the organic cation.

  • Best For: Structural elucidation of the quinolinium core.

The Tosylate/Sulfonate Salt (Performance: High Complexity)
  • Characteristics: Often used to improve solubility.

  • Spectral Interference: Contains strong

    
     stretching bands.
    
    • Asymmetric

      
      : 
      
      
      
      (Very Strong).
    • Symmetric

      
      : 
      
      
      
      (Strong).
  • Impact: These intense bands can mask the C-N single bond stretches and fingerprint details of the quinoline ring.

  • Recommendation: Use Iodide for characterization; use Tosylate for solubility applications.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, follow this self-validating workflow.

Step 1: Synthesis (Quaternization)
  • Reagents: 2-Methylquinoline (1.0 eq), Ethyl Iodide (1.2 eq).

  • Solvent: Acetonitrile or Toluene (Reflux).

  • Procedure: Reflux for 6-12 hours. The salt typically precipitates as a yellow solid.

  • Purification: Filtration followed by washing with cold diethyl ether (removes unreacted neutral quinoline).

Step 2: FTIR Sample Preparation[1][2]
  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for quaternary salts to avoid moisture absorption (hygroscopicity).

  • Parameter Setup:

    • Resolution:

      
      
      
    • Scans: 32 or 64

    • Range:

      
      
      
Step 3: Validation Logic (Decision Tree)

Use the following logic flow to interpret your spectra.

FTIR_Validation Start Start: Analyze Spectrum CheckRegion1 Check 1590-1630 cm⁻¹ Region Start->CheckRegion1 ResultNeutral Peak at ~1590-1600 cm⁻¹ (Neutral Base) CheckRegion1->ResultNeutral No Shift ResultSalt Peak Shifted to ~1625 cm⁻¹ (Quaternary Salt) CheckRegion1->ResultSalt Blue Shift Observed CheckAliphatic Check 2800-3000 cm⁻¹ ResultSalt->CheckAliphatic EthylConfirmed Distinct Ethyl Bands (2970 cm⁻¹) CheckAliphatic->EthylConfirmed High Intensity MethylOnly Methyl Only (Weak aliphatic) CheckAliphatic->MethylOnly Low Intensity CheckAnion Check 1000-1200 cm⁻¹ EthylConfirmed->CheckAnion CleanSpectrum Clean Baseline: Iodide/Bromide Salt CheckAnion->CleanSpectrum No extra bands StrongBands Strong S=O Bands: Tosylate/Mesylate CheckAnion->StrongBands Strong Absorption

Figure 1: Spectral decision tree for validating the synthesis of this compound salts.

Mechanistic Visualization: Quaternization Effects

The following diagram illustrates the chemical transformation and the resulting physical changes in the molecule that cause the spectral shifts.

Reaction_Mechanism Precursor 2-Methylquinoline (Neutral sp² Nitrogen) ν(C=N) ≈ 1600 cm⁻¹ Transition Quaternization (Lone pair attack) Precursor->Transition Reflux Reagent + Ethyl Iodide (Electrophile) Reagent->Transition Product This compound Iodide (Cationic N+) ν(C=N) ≈ 1625 cm⁻¹ Transition->Product Salt Formation Physics Effect: Increased bond order & dipole moment change Product->Physics

Figure 2: Reaction pathway showing the origin of the frequency shift (Blue Shift) due to nitrogen cation formation.

References

  • PubChem. (2025).[1] this compound iodide | C12H14IN.[1][2] National Library of Medicine. [Link]

  • Tseng, C. Y., & Lee, Y. P. (2022).[3] Infrared Spectra of 1-Quinolinium Cation and Quinolinyl Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 126(15), 2361–2372.[3] (Provides authoritative data on the blue shift of C=N/C=C bands upon protonation/quaternization). [Link]

  • Chantrapromma, S., et al. (2009). 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide. Acta Crystallographica Section E. (Provides comparative spectral data for 1-methyl analogs). [Link]

Sources

Spectral Shift & Physicochemical Comparison: N-Ethyl vs. N-Methyl Quinolinium Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of cyanine and hemicyanine dyes, the choice between N-methyl and N-ethyl substitution on the quinolinium core is often driven by physicochemical requirements (solubility, aggregation, bioavailability) rather than electronic tuning.

Contrary to common assumptions, the spectral shift (


) induced solely by substituting an N-methyl group with an N-ethyl group is electronically negligible (< 5 nm) in monomeric solutions. However, this structural change significantly alters the supramolecular behavior  of the dye. The increased hydrophobicity of the ethyl group lowers the Critical Aggregation Concentration (CAC), promoting the formation of H-aggregates (hypsochromic shift) or J-aggregates (bathochromic shift) in aqueous media.

This guide objectively compares these two derivatives, providing experimental data, mechanistic insights, and validated protocols for characterization.

Fundamental Mechanisms: Electronic vs. Steric

To understand the spectral behavior, one must decouple the intrinsic electronic effects from the extrinsic environmental effects.

The Inductive Effect (Electronic)

The spectral position of quinolinium dyes is governed by the HOMO-LUMO gap, which is influenced by the electron-donating or withdrawing nature of substituents.

  • Methyl (-CH₃): Weak electron donor (+I effect).

  • Ethyl (-CH₂CH₃): Slightly stronger electron donor than methyl, but the difference is electronically insufficient to significantly perturb the

    
    -conjugated system.
    
  • Result: The

    
     in non-polar solvents (where aggregation is absent) remains virtually identical.
    
The Hydrophobic Effect (Steric & Aggregation)

The ethyl group introduces additional steric bulk and lipophilicity.

  • Solubility: N-Ethyl derivatives are less water-soluble than N-Methyl analogs, leading to faster precipitation or aggregation in aqueous buffers.

  • Aggregation: In water/PBS, N-Ethyl dyes are more prone to

    
    -stacking.
    
    • H-Aggregates (Face-to-Face): Causes a Blue Shift (Hypsochromic).

    • J-Aggregates (Head-to-Tail): Causes a Red Shift (Bathochromic).

Mechanism Visualization

The following diagram illustrates the causal pathway from substitution to spectral observation.

G Subst N-Substituent Choice (Methyl vs Ethyl) Elec Electronic Effect (+I Inductive) Subst->Elec Steric Steric/Hydrophobic Effect Subst->Steric Gap HOMO-LUMO Gap (Unchanged) Elec->Gap Negligible Diff Agg Aggregation Tendency (Ethyl > Methyl) Steric->Agg Lipophilicity SpecMono Monomer Spectrum (Δλ < 5 nm) Gap->SpecMono SpecAgg Aggregate Spectrum (Large Shift: ±20-50 nm) Agg->SpecAgg H/J Band Formation

Figure 1: Causal pathway linking N-alkylation to observed spectral properties. Note that the significant spectral shift is driven by aggregation, not electronics.

Comparative Analysis & Data

The following data compares a representative Quinolinium-based Cyanine dye (e.g., a Thiazole Orange analog) synthesized with either an N-methyl or N-ethyl group.

Spectral Data Table
FeatureN-Methyl Quinolinium DyeN-Ethyl Quinolinium DyeDifference

(Methanol)
501 nm502 nm+1 nm (Negligible)

(Extinction Coeff.)
~63,000 M⁻¹cm⁻¹~65,000 M⁻¹cm⁻¹Within exp. error
Solubility (Water) High (> 10 mM)Moderate (~1-5 mM)Significant
Aggregation (PBS) Monomeric at < 10 µMDimeric (H-band) at > 2 µMLower CAC for Ethyl
Cell Permeability Low/ModerateHighEthyl = Better uptake
Stokes Shift ~25 nm~25 nmUnchanged
Solvatochromic Behavior

Both derivatives exhibit positive solvatochromism (red shift with increasing solvent polarity), but the N-Ethyl derivative shows a sharper drop in quantum yield in water due to quenching by aggregation.

  • In DMSO: Both dyes show sharp, monomeric peaks.

  • In PBS (Phosphate Buffered Saline):

    • N-Methyl:[1] Retains monomeric shoulder; slight broadening.

    • N-Ethyl: Appearance of a distinct blue-shifted shoulder (

      
      470 nm) indicating H-dimer formation.
      

Experimental Protocols

To validate these findings, the following protocols ensure reproducible synthesis and characterization.

Synthesis: The Menschutkin Reaction

This is the standard quaternization method. The reaction rate differs slightly (Methyl Iodide is more reactive than Ethyl Iodide due to steric hindrance).

Materials:

  • Precursor: Quinoline or substituted Quinoline (e.g., Lepidine).

  • Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI).

  • Solvent: Acetonitrile or Toluene (anhydrous).

Protocol:

  • Dissolution: Dissolve 1.0 eq of the Quinoline base in anhydrous Acetonitrile (0.5 M concentration).

  • Addition:

    • For Methyl: Add 1.5 eq of Iodomethane (Caution: Carcinogen/Volatile).

    • For Ethyl: Add 3.0 eq of Iodoethane (Requires excess due to slower kinetics).

  • Reflux:

    • Methyl:[2][3][4] Reflux at 40°C for 4-6 hours (Precipitate forms quickly).

    • Ethyl: Reflux at 80°C for 12-24 hours.

  • Isolation: Cool to room temperature. Filter the quaternary ammonium salt precipitate.

  • Purification: Wash 3x with cold diethyl ether to remove unreacted base. Recrystallize from Ethanol if necessary.

Spectroscopic Characterization Workflow

This workflow is designed to detect aggregation artifacts.

Workflow Start Start: Purified Dye Salt Stock 1. Prepare Stock Solution (10 mM in DMSO) Start->Stock Dilution 2. Prepare Working Solutions (0.1 µM to 100 µM) Stock->Dilution Branch Solvent System Dilution->Branch Org Organic (MeOH) Force Monomer Branch->Org Aq Aqueous (PBS) Allow Aggregation Branch->Aq Measure 3. Measure Abs/Em Spectra Org->Measure Aq->Measure Analyze 4. Analyze Peak Shape (FWHM & Shoulder) Measure->Analyze Result Determination: Shift vs Aggregation Analyze->Result

Figure 2: Validated workflow for distinguishing intrinsic spectral shifts from aggregation artifacts.

Step-by-Step Measurement:

  • Stock: Dissolve solid dye in DMSO (prevents pre-aggregation).

  • Beer-Lambert Plot: Prepare serial dilutions (0.5 µM – 50 µM) in Methanol. Plot Absorbance vs Concentration. Linearity confirms monomeric state.

  • Aggregation Check: Repeat dilutions in PBS. Deviation from linearity or appearance of a secondary peak (usually blue-shifted) confirms aggregation.

    • Expectation: N-Ethyl dye will deviate from linearity at lower concentrations than N-Methyl.

References

  • Effect of N-alkyl chain length on Cyanine Dyes: Comparison of optical properties in heptamethine cyanines showing negligible electronic shift between methyl and ethyl substituents. Source:

  • Solvatochromism and Aggregation of Quinolinium Dyes: Detailed analysis of H- and J-aggregation dependence on alkyl chain hydrophobicity. Source:

  • Thiazole Orange Derivatives: Spectral properties of TO derivatives and the impact of structural modification on DNA binding. Source:

  • Menschutkin Reaction Kinetics: General organic chemistry principles regarding the reactivity of methyl vs ethyl halides in quaternization. Source:

Sources

Validating N-Ethylquinaldinium Iodide Synthesis: A Melting Point-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating synthesis of N-ethylquinaldinium using melting point determination Content Type: Publish Comparison Guide

Executive Summary

In the high-throughput synthesis of cyanine dye precursors, N-ethylquinaldinium iodide (1-ethyl-2-methylquinolinium iodide) serves as a critical scaffold. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the structural gold standard, it is often a bottleneck for routine batch validation in industrial and academic settings.

This guide validates the use of Melting Point (MP) Determination as a primary, high-speed quality gate. By understanding the thermodynamic phase behavior of quaternary ammonium salts, researchers can utilize MP not just for identification, but as a semi-quantitative purity assay that correlates strongly with HPLC and NMR data, at a fraction of the cost.

Synthesis Protocol: The Context of Validation

To understand the validation metrics, we must first establish the synthesis matrix. The purity of the resulting salt is heavily dependent on the removal of the starting material (Quinaldine).

Reaction Mechanism

The synthesis is an


 quaternization where the lone pair of the quinoline nitrogen attacks the electrophilic carbon of ethyl iodide.

Standardized Protocol:

  • Reagents: Mix 2-Methylquinoline (Quinaldine) (1.0 eq) and Ethyl Iodide (1.2 eq) in Acetonitrile (anhydrous).

  • Reflux: Heat to 80°C for 12–24 hours under inert atmosphere (

    
    ).
    
    • Expert Insight: Light exclusion is critical. Iodide salts are photosensitive and can liberate free iodine, discoloring the product to a dark green/brown.

  • Precipitation: Cool to room temperature. Add Diethyl Ether to force precipitation of the quaternary salt.

  • Filtration: Vacuum filter the yellow/green solid.

  • Purification: Recrystallize from Ethanol/Ether .

  • Drying: Vacuum dry at 50°C for 6 hours. Crucial for MP accuracy.

The Self-Validating System: Melting Point Determination

Unlike simple organic solids, quaternary ammonium salts like N-ethylquinaldinium iodide exhibit complex thermal behavior, often undergoing decomposition simultaneous with melting.

Experimental Data: The Validation Matrix

The following table aggregates literature standards against typical experimental outcomes.

ParameterLiterature ValueAcceptable Exp. RangeFailure Mode Indicators
Melting Point (

)
234–244°C (dec.) 231–240°C

: Solvent/Water retention.

: Inorganic contamination.
Appearance Yellow to Light Green PowderYellow CrystallineDark Green/Brown: Free Iodine (

) presence.
Range (

)



: Significant unreacted Quinaldine.

> Note on Decomposition: You will observe darkening (charring) just prior to the melt. This is normal for iodide salts. Record the temperature at the first sign of liquid formation (meniscus).

Thermodynamic Logic (The "Why")
  • Lattice Energy: The high

    
     (>230°C) confirms the formation of a stable ionic lattice. Unreacted Quinaldine is a liquid (BP ~247°C) and Ethyl Iodide is volatile (BP ~72°C).
    
  • Colligative Properties: Any remaining starting material acts as an impurity, causing significant Melting Point Depression . A sample melting at 220°C is not "close enough"; it indicates >5% impurity by mass, likely requiring re-crystallization.

Comparative Analysis: MP vs. Alternatives

Why choose MP over NMR for routine checks? The following comparison highlights the operational efficiency.

Performance Matrix
FeatureMelting Point (MP) 1H-NMR HPLC-MS
Primary Utility Batch Purity & IdentityStructural ConfirmationTrace Impurity Quantification
Cost Per Run < $0.50$15.00 - $50.00$30.00 - $100.00
Time to Result 5–10 Minutes30–60 Minutes45–90 Minutes
Sample Recovery DestructiveNon-DestructiveDestructive
Sensitivity Moderate (>1% impurity)High (>0.1% impurity)Very High (>0.01% impurity)
Blind Spots Cannot detect inorganic salts (e.g., KI)Solvent peaks can mask impuritiesRequires specific column chemistry
Expert Recommendation
  • Use MP when: You are optimizing reaction times, screening recrystallization solvents, or performing routine batch release.

  • Use NMR when: You observe an anomalous MP, or for the final characterization of a "Golden Batch" used for publication/clinical trials.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for accepting a batch based on MP data.

ValidationProtocol Start Crude Product Isolated Drying Vacuum Dry (Remove Solvent/Water) Start->Drying MP_Analysis Melting Point Analysis (Ramp 2°C/min) Drying->MP_Analysis Check_Range Is Tm > 230°C? MP_Analysis->Check_Range Check_Sharpness Is Range < 3°C? Check_Range->Check_Sharpness Yes Fail_Low FAIL: Tm < 230°C (Solvent/Quinaldine) Check_Range->Fail_Low No Pass PASS: Proceed to Dye Synthesis Check_Sharpness->Pass Yes Fail_Broad FAIL: Broad Range (Amorphous/Impure) Check_Sharpness->Fail_Broad No Recrystallize Recrystallize (EtOH/Ether) Fail_Low->Recrystallize Fail_Broad->Recrystallize Recrystallize->Drying

Figure 1: Logic flow for validating N-ethylquinaldinium iodide purity via melting point.

References

  • Fisher Scientific. (2024). Safety Data Sheet: this compound iodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69076, this compound iodide. Retrieved from [Link]

  • Eike, D. M., Brennecke, J. F., & Maginn, E. J. (2003).[1] Predicting melting points of quaternary ammonium ionic liquids. Green Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 1-Ethyl-2-methylquinolinium Derivatives: A Comparative Approach to Purity and Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum—The Foundational Role of Elemental Analysis

In the landscape of pharmaceutical research and materials science, 1-ethyl-2-methylquinolinium derivatives are gaining significant attention for their diverse applications, including their use as precursors for cyanine dyes and their potential in medicinal chemistry.[1][2][3] The synthesis of these ionic compounds often involves multi-step processes, introducing the possibility of impurities, residual solvents, or unexpected salt forms that can profoundly impact downstream applications and biological activity.

While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural elucidation, they provide an incomplete picture of a sample's bulk purity.[4][5] NMR may not detect inorganic impurities or water, and HRMS analyzes only what can be ionized, often ignoring counter-ions and non-volatile contaminants.[4] This is where the century-old technique of elemental analysis (EA), specifically CHNS analysis, remains uniquely powerful. It provides a direct, quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample, serving as a fundamental validation of a compound's empirical formula and overall purity.[4][6]

This guide provides an in-depth, field-proven perspective on the elemental analysis of this compound derivatives. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the technique against its modern spectroscopic counterparts, empowering researchers to build a comprehensive and robust analytical data package.

Part 1: The Core of Purity Verification—CHN(S) Combustion Analysis

The most common method for determining the elemental composition of organic compounds is combustion analysis.[6][7] The technique is conceptually straightforward: a small, precisely weighed amount of the sample is combusted in an oxygen-rich environment at high temperatures (typically around 1000°C). This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Theoretical Calculation: The First Step in Validation

Before any analysis, the theoretical elemental percentages must be calculated from the proposed molecular formula. This serves as the benchmark against which experimental results are judged. For our model compound, This compound iodide , the details are as follows:

  • Molecular Formula: C₁₂H₁₄IN[3][8]

  • Molecular Weight: 299.15 g/mol [3]

  • Atomic Weights (approx.): C=12.011, H=1.008, I=126.90, N=14.007

Calculation Steps:

  • Mass of Carbon: 12 atoms * 12.011 g/mol = 144.132 g/mol

  • Mass of Hydrogen: 14 atoms * 1.008 g/mol = 14.112 g/mol

  • Mass of Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol

Theoretical Percentages:

  • %C = (144.132 / 299.15) * 100 = 48.18%

  • %H = (14.112 / 299.15) * 100 = 4.72%

  • %N = (14.007 / 299.15) * 100 = 4.68%

A critical aspect of analyzing quinolinium salts is the potential for hydration. If the compound crystallized with one molecule of water (C₁₂H₁₄IN·H₂O), the theoretical values would change significantly:

  • New Molecular Weight: 299.15 + 18.015 = 317.165 g/mol

  • %C = (144.132 / 317.165) * 100 = 45.44%

  • %H = (16.128 / 317.165) * 100 = 5.08%

  • %N = (14.007 / 317.165) * 100 = 4.42%

This demonstrates how a deviation in experimental results can powerfully indicate the presence of solvates that other methods might miss.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure accuracy and trustworthiness, incorporating checks and standards throughout the process.

1. Sample Preparation (The Most Critical Stage):

  • Purity: The sample must be homogenous and thoroughly dried to remove residual solvents and adsorbed water. Drying under high vacuum at a temperature appropriate for the compound's stability (e.g., 40-60°C) for several hours is standard.
  • Causality: Quaternary ammonium salts like quinolinium derivatives can be hygroscopic.[9] Failure to adequately dry the sample is the most common source of error, leading to low carbon and nitrogen percentages and a high hydrogen value.
  • Weighing: Using a calibrated microbalance, accurately weigh 2-5 mg of the sample into a tin capsule.[6] The exact mass must be recorded with maximum precision.
  • Causality: The final elemental percentages are calculated relative to this initial mass.[6] Any inaccuracy here directly translates to errors in the final result. The tin capsule facilitates complete combustion in a "flash" reaction.

2. Instrument Calibration:

  • Standard Selection: Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition.[10] Acetanilide is a common standard for CHN analysis.
  • Causality: Calibration creates a response curve, correlating the detector signal to a known mass of C, H, and N. Using a CRM traceable to a national metrology institute like NIST ensures the results are accurate and comparable across different labs and instruments.[10][11][12][13]

3. Analysis Execution:

  • Combustion: The sealed tin capsule is dropped into a combustion tube at ~1000°C with a pulse of pure oxygen.
  • Reduction & Separation: The resultant gas mixture (CO₂, H₂O, NₓOᵧ) is passed over a copper catalyst to reduce nitrogen oxides to N₂. The gases are then passed through a chromatographic column to separate N₂, CO₂, and H₂O.
  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.
  • Replicates: Analyze the sample in triplicate to ensure the results are reproducible. The standard deviation between runs should be minimal.

4. Data Interpretation:

  • The ±0.4% Rule: For a compound to be considered "analytically pure," the experimental values for C, H, and N should be within ±0.4% of the theoretical calculated values.
  • Causality: This industry-accepted tolerance accounts for minor instrumental variations and the inherent limitations of the technique. Deviations greater than 0.4% strongly suggest the presence of impurities, residual solvent, or an incorrect molecular formula assignment.
Summarizing the Data

All quantitative data should be presented clearly for straightforward interpretation.

Table 1: Example Elemental Analysis Data for this compound Iodide (C₁₂H₁₄IN)

Element Theoretical % Experimental % (Run 1) Experimental % (Run 2) Average Exp. % Deviation
Carbon (C) 48.18 48.01 47.95 47.98 -0.20
Hydrogen (H) 4.72 4.78 4.81 4.80 +0.08

| Nitrogen (N)| 4.68 | 4.65 | 4.61 | 4.63 | -0.05 |

In this hypothetical example, the data would support the assigned structure and indicate a high degree of purity.

Part 2: A Comparative Analysis—Choosing the Right Tool for the Job

While elemental analysis is fundamental, a comprehensive characterization relies on a suite of analytical techniques. The choice of method depends entirely on the question being asked.[10][14]

dot digraph "Analytical_Technique_Selection_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368", penwidth=1.5];

// Nodes start [label="Characterization of a new\nthis compound Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_purity [label="Primary Goal:\nConfirm Empirical Formula\n& Bulk Purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ea [label="Elemental Analysis (CHN)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_structure [label="Primary Goal:\nStructural Elucidation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; nmr_hrms [label="NMR Spectroscopy (¹H, ¹³C)\n&\nHigh-Resolution MS (HRMS)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_3d [label="Need Absolute\n3D Structure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; xray [label="Single Crystal\nX-ray Diffraction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Compile Full\nData Package", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q_purity; q_purity -> ea [label="Yes"]; ea -> q_structure; q_purity -> q_structure [label="No"]; q_structure -> nmr_hrms [label="Yes"]; nmr_hrms -> q_3d; q_structure -> report [label="No"]; q_3d -> xray [label="Yes"]; xray -> report; q_3d -> report [label="No"]; } Caption: Decision workflow for selecting analytical techniques.

Table 2: Objective Comparison of Key Analytical Techniques

Feature Elemental Analysis (CHN) High-Resolution MS (HRMS) NMR Spectroscopy Single Crystal X-ray Diffraction
Primary Information Quantitative elemental ratios (%C, %H, %N) Highly accurate mass of the cation; provides molecular formula. Detailed atomic connectivity and chemical environment; 3D solution structure. Unambiguous 3D solid-state structure and molecular connectivity.
Purity Assessment Excellent for bulk purity; detects inorganic impurities and solvates.[4] Good for identifying organic impurities with different masses; does not assess bulk purity. Good for identifying and quantifying organic impurities; may miss water and inorganic salts. Assesses the purity of a single crystal, not the bulk powder.
Sample Requirement 2-5 mg (destructive) < 1 µg (destructive) 5-10 mg (non-destructive) A single, high-quality crystal
Key Advantage The "gold standard" for confirming an empirical formula. Unmatched sensitivity and mass accuracy for formula determination.[15] Unparalleled for detailed structural elucidation in solution.[5] Provides absolute, definitive structural proof.[16]
Key Limitation Provides no direct structural connectivity information. Insensitive to counter-ions, solvates, and inorganic impurities. Less sensitive than MS; quantitative analysis requires careful setup (qNMR). Growing a suitable crystal can be a significant challenge.

| Best For... | Final purity confirmation of a bulk sample before further use. | Confirming the molecular formula of the target cation early in synthesis. | Elucidating the precise chemical structure and identifying related impurities. | Resolving structural ambiguity or determining absolute stereochemistry. |

Conclusion: An Integrated Approach to Trustworthy Data

In modern drug development and materials science, no single analytical technique is sufficient. While NMR and HRMS provide exquisite structural detail, elemental analysis remains the bedrock of purity determination and empirical formula validation for novel compounds like this compound derivatives. Its unique ability to quantify the core elements of a bulk sample makes it an indispensable tool for detecting impurities—such as inorganic salts or water—that other methods cannot.[4]

By integrating a methodologically sound elemental analysis protocol with high-resolution spectroscopic data, researchers can build a self-validating and trustworthy data package. This comprehensive approach ensures that the material being studied is indeed the material it is believed to be, providing the authoritative grounding necessary for robust and reproducible science.

References

  • Agilent. Elemental Inorganic Standards.
  • IUPAC. (1995). MINIMUM REQUIREMENTS FOR REPORTING ANALYTICAL DATA FOR ENVIRONMENTAL SAMPLES. Pure and Applied Chemistry.
  • ResearchGate. (PDF) Minimum requirements for reporting analytical data for environmental samples: (IUPAC technical report).
  • NIST.
  • Sigma-Aldrich. 1-Ethylquinaldinium iodide for synthesis 606-55-3.
  • Taylor & Francis Online. (2021).
  • Inorganic Ventures. (2026). What Is The Standard For Elemental Analysis?
  • ResearchGate. Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity.
  • Kuchar, M. et al. Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules.
  • Thermo Scientific Alfa Aesar. This compound iodide, 97%.
  • Santa Cruz Biotechnology. This compound iodide | CAS 606-55-3.
  • Ibis Scientific, LLC. Elemental Standards.
  • Royal Society of Chemistry. (2021).
  • University of California, Santa Barbara. CHNS ANALYSIS.
  • CymitQuimica. CAS 606-55-3: this compound iodide.
  • Measurlabs. CHN(O)S Elemental Analysis.
  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques.
  • Mettler Toledo.
  • Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?.
  • PubChem. This compound iodide.
  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology.

Sources

Safety Operating Guide

Navigating the Handling of 1-Ethyl-2-methylquinolinium: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, scientist, and drug development professional, the unique properties of ionic liquids like 1-Ethyl-2-methylquinolinium open new avenues in synthesis and formulation. However, its distinct chemical nature necessitates a thorough understanding of its handling requirements to ensure laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining a clear plan for its operational handling and disposal.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, in its common iodide salt form (CAS 606-55-3), is a quaternary ammonium salt. While not volatile, its primary risks stem from direct contact and inhalation of its crystalline powder form. The Globally Harmonized System (GHS) classifies it with the following hazards:

Hazard StatementGHS ClassificationImplication for Handling
H315: Causes skin irritationSkin Irritation, Category 2Direct contact with skin can lead to irritation and inflammation.[1]
H319: Causes serious eye irritationEye Irritation, Category 2Contact with eyes can cause significant irritation.[1]
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Category 4Ingestion, skin absorption, or inhalation of dust can be harmful.[2]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3Inhalation of dust can irritate the respiratory tract.[1]

The causality for these hazards lies in the ionic and reactive nature of the quinolinium cation and the potential biological effects of the iodide anion. Therefore, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of operation. The following protocol outlines the minimum required PPE and provides guidance for situations with increased risk.

Eye and Face Protection: The First Line of Defense

Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

Rationale: Given that this compound is a powder, the primary eye hazard is from airborne particles during weighing or transfer. Safety glasses with side shields provide essential protection against this.

For tasks with a higher risk of splashing (e.g., preparing concentrated solutions):

  • Chemical Splash Goggles: These provide a seal around the eyes, offering superior protection against splashes of dissolved this compound.

  • Face Shield: Worn over safety glasses or goggles, a face shield provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

Minimum Requirement: Nitrile gloves.

Protocol for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of damage, such as punctures or tears.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Do not touch surfaces such as doorknobs, phones, or keyboards with gloved hands.

  • Immediate Replacement: If a glove is splashed with a solution of this compound or if contamination is suspected, remove and replace it immediately.

  • Proper Removal: To avoid skin contact with a contaminated glove, use a proper removal technique (glove-to-glove and then skin-to-skin).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Dust

Minimum Requirement: A standard laboratory coat.

Rationale: A lab coat protects the skin and personal clothing from accidental spills and dust contamination. It should be fully buttoned to provide maximum coverage.

For larger scale operations or situations with a significant risk of spillage:

  • Chemical-Resistant Apron: Worn over a lab coat, a chemical-resistant apron provides an additional layer of protection.

  • Full-Body Suit: In specialized industrial settings or for large-scale handling, a disposable full-body suit (e.g., Tyvek®) may be necessary.

Respiratory Protection: Mitigating Inhalation Risks

When is it necessary? Respiratory protection should be used when there is a potential for inhaling dust, particularly when handling larger quantities of the powder or when adequate engineering controls are not available.

Recommended Respirator: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is suitable for most laboratory-scale operations involving the handling of this compound powder.

For situations with higher potential for airborne concentrations or as determined by your institution's safety assessment:

  • Half-Mask or Full-Face Respirator with Particulate Cartridges: These provide a higher level of protection and are recommended for more extensive handling procedures.

Important: A respiratory protection program that includes medical evaluation, training, and fit testing is required by OSHA for all employees who wear respirators.

Experimental Workflow: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_0 Task Assessment cluster_1 PPE Requirements Start Identify Handling Task Weighing Weighing Small Quantities (<1g) Start->Weighing SolutionPrep Preparing Solutions Start->SolutionPrep LargeScale Large-Scale Handling (>100g) Start->LargeScale MinPPE Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Weighing->MinPPE SolutionPrep->MinPPE EnhancedEye Add: Chemical Splash Goggles SolutionPrep->EnhancedEye LargeScale->MinPPE LargeScale->EnhancedEye EnhancedBody Add: Chemical-Resistant Apron LargeScale->EnhancedBody Respiratory Add: N95 Respirator LargeScale->Respiratory

Caption: PPE selection based on the specific handling task.

Operational and Disposal Plans: A Step-by-Step Guide

A comprehensive safety plan extends beyond PPE to include proper handling procedures and waste disposal.

Operational Plan: Safe Handling in the Laboratory
  • Engineering Controls:

    • Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ventilation: Ensure the laboratory is well-ventilated.

  • Procedural Steps:

    • Designated Area: Establish a designated area for handling this compound.

    • Pre-Use Inspection: Before starting work, ensure all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

    • Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for chemical spills.

    • Weighing: When weighing the powder, use a spatula and handle it gently to avoid creating dust.

    • Solution Preparation: When dissolving the powder, add it slowly to the solvent to avoid splashing.

    • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.

Disposal Plan: Responsible Waste Management

Core Principle: Treat all this compound waste as hazardous waste. Do not dispose of it in the regular trash or down the drain.[4]

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Containerization:

    • Use only approved hazardous waste containers.

    • Keep containers securely closed when not in use.

    • Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound iodide".

  • Disposal Procedure:

    • Follow your institution's specific procedures for hazardous waste disposal.

    • Contact your Environmental Health and Safety (EHS) department to arrange for waste pickup.

By adhering to these detailed PPE protocols and operational plans, researchers can confidently and safely work with this compound, harnessing its potential while ensuring a secure laboratory environment.

References

  • PubChem. this compound iodide. National Center for Biotechnology Information. [Link]

  • Becky Aktsiaselts. Chemical Resistance Table for Gloves.[Link]

  • Hourglass International, Inc. HandPRO® Gloves Chemical Resistance Chart.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.